molecular formula C7H8N2O3 B169265 (6-Methyl-5-nitropyridin-2-yl)methanol CAS No. 13603-40-2

(6-Methyl-5-nitropyridin-2-yl)methanol

Cat. No.: B169265
CAS No.: 13603-40-2
M. Wt: 168.15 g/mol
InChI Key: YVGKDKNNONDERG-UHFFFAOYSA-N
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Description

(6-Methyl-5-nitropyridin-2-yl)methanol is a nitro-substituted pyridine derivative that serves as a versatile small molecule scaffold and a valuable synthetic intermediate in advanced organic synthesis . The presence of both a hydroxymethyl group and a nitro group on the pyridine ring provides two distinct sites for chemical modification, making this compound a versatile building block for the preparation of more complex structures . Researchers utilize this compound in medicinal chemistry for the synthesis of novel heterocyclic compounds, where the pyridine core is a common pharmacophore. The nitro group can be readily reduced to an amine, facilitating its incorporation into larger molecular frameworks or its use in the development of ligands for various biological targets. This chemical is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methyl-5-nitropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGKDKNNONDERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647261
Record name (6-Methyl-5-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13603-40-2
Record name (6-Methyl-5-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol represents a classic challenge in pyridine chemistry: achieving regioselective functionalization on an electron-deficient ring while preserving a sensitive nitro group. This moiety is a critical pharmacophore in the development of P2X3 antagonists and various oncology candidates.

This guide rejects the low-fidelity "direct oxidation" of lutidine derivatives due to poor regiocontrol. Instead, we present a high-fidelity, 5-step convergent pathway starting from 2-amino-6-methylpyridine. This route leverages the directing power of the amino group to install the nitro functionality with 100% regiocertainty, followed by a transformation of the amino handle into the hydroxymethyl target via a carbonylation vector.

Key Technical Advantages[1][2]
  • Regio-fidelity: The 2-amino group locks the nitro electrophile to the 5-position (para-direction).

  • Chemoselectivity: Uses a borohydride/salt system to reduce the ester without compromising the nitro group.

  • Scalability: Avoids high-pressure hydrogenation and unstable N-oxide rearrangements.

Retrosynthetic Analysis

The structural logic dictates that the C2-hydroxymethyl group is best derived from a carboxylate precursor, which in turn is installed via transition-metal catalyzed carbonylation of a chloride. The chloride is the synthetic pivot point, derived from the amino-precursor.

Retrosynthesis Target (6-Methyl-5-nitropyridin-2-yl)methanol Ester Methyl 6-methyl-5-nitropicolinate Target->Ester Chemoselective Reduction Chloride 2-Chloro-6-methyl-5-nitropyridine Ester->Chloride Pd-Carbonylation Pyridone 6-Methyl-5-nitro-2-pyridone Chloride->Pyridone Deoxychlorination (POCl3) Start 2-Amino-6-methylpyridine Pyridone->Start Nitration & Diazotization

Figure 1: Retrosynthetic disconnection showing the conversion of the amino-directing group into the hydroxymethyl target.

Detailed Synthetic Protocol

Step 1: Regioselective Nitration

Objective: Install the nitro group at C5 using the amino group's para-directing effect.

  • Reagents: 2-Amino-6-methylpyridine (1.0 eq), H₂SO₄ (conc.), HNO₃ (fuming).

  • Mechanism: Electrophilic Aromatic Substitution (S_EAr). The amino group activates the ring; the methyl group weakly activates. Position 3 (ortho to amino) and 5 (para to amino) are activated. Sterics and electronics favor position 5 strongly.

  • Protocol:

    • Dissolve 2-amino-6-methylpyridine in concentrated H₂SO₄ at 0°C.

    • Dropwise add fuming HNO₃ while maintaining internal temperature <10°C (Exothermic!).

    • Allow to warm to 20°C and stir for 2 hours.

    • Pour onto crushed ice. Neutralize with NH₄OH to pH 4-5.

    • Isolation: Filter the yellow precipitate (2-amino-6-methyl-5-nitropyridine).

    • QC: ¹H NMR should show two singlets (or doublets with small coupling) for the pyridine protons, confirming the 2,5,6-substitution pattern.

Step 2 & 3: Diazotization and Chlorination (One-Pot Variation)

Objective: Convert the amino group to a chloro group. While this can be done via a pyridone intermediate, a direct Sandmeyer-like transformation or diazotization in HCl is efficient.

  • Reagents: NaNO₂, HCl (aq), followed by POCl₃ (if isolating pyridone) or CuCl (Sandmeyer).

  • Preferred Route (High Purity): Hydrolysis to Pyridone followed by POCl₃.

    • Hydrolysis: Dissolve nitro-amine in 10% H₂SO₄. Add NaNO₂ (aq) at 0°C. Warm to 60°C to decompose the diazonium salt to the 6-methyl-5-nitro-2-pyridone . Filter and dry.[1][2][3]

    • Chlorination: Suspend the dried pyridone in POCl₃ (5 vol). Add catalytic DMF. Reflux for 3 hours.

    • Workup: Quench POCl₃ carefully into ice water (Violent!). Extract with DCM.[4]

    • Product: 2-Chloro-6-methyl-5-nitropyridine .

Step 4: Palladium-Catalyzed Carbonylation

Objective: Install the C1 carbon source (ester) replacing the chloride.

  • Reagents: Pd(OAc)₂ (2 mol%), dppf (4 mol%), Methanol (solvent/reactant), Triethylamine (base), CO (balloon or 5 atm).

  • Rationale: S_NAr with cyanide is possible but toxic and requires hydrolysis. Carbonylation yields the ester directly.

  • Protocol:

    • Charge autoclave with 2-chloro-6-methyl-5-nitropyridine, MeOH, Et₃N, and Pd-catalyst.

    • Pressurize with CO (50 psi). Heat to 70°C for 12 hours.

    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.[2][3][4]

    • Product: Methyl 6-methyl-5-nitropicolinate .

Step 5: Chemoselective Reduction

Objective: Reduce the ester to the alcohol without reducing the nitro group.

  • Challenge: Catalytic hydrogenation (H₂/Pd) will reduce the -NO₂ to -NH₂. LiAlH₄ is too aggressive and may cause azo-coupling.

  • Solution: NaBH₄ + CaCl₂ (generates Ca(BH₄)₂ in situ) or NaBH₄ in MeOH/THF.

  • Protocol:

    • Dissolve Methyl 6-methyl-5-nitropicolinate (1.0 eq) in THF/MeOH (2:1).

    • Add CaCl₂ (1.5 eq) and stir for 15 min.

    • Add NaBH₄ (2.0 eq) portion-wise at 0°C.

    • Monitor by TLC/LCMS. The nitro group remains intact under these conditions.

    • Quench: Add saturated NH₄Cl (aq) carefully.

    • Extraction: Extract with EtOAc. Wash with brine.[3][5]

    • Purification: Recrystallization from Hexane/EtOAc.

Data Summary & Process Parameters

ParameterStep 1 (Nitration)Step 3 (Chlorination)Step 4 (Carbonylation)Step 5 (Reduction)
Yield (Typical) 85-90%92-95%75-80%85-90%
Key Reagent HNO₃/H₂SO₄POCl₃/DMFPd(OAc)₂/CONaBH₄/CaCl₂
Temp <10°C -> 20°CReflux (105°C)70°C0°C -> RT
Critical Impurity 3-Nitro isomer (<2%)Unreacted PyridonePd-Black residuesAzo-dimers (if temp > 40°C)
Physical State Yellow SolidOff-white SolidWhite/Yellow SolidPale Yellow Solid

Workflow Logic & Signaling

The following diagram illustrates the decision matrix and chemical flow, emphasizing the critical control points (CCPs) where the synthesis can fail if parameters are not strictly controlled.

SynthesisWorkflow cluster_safety Safety Critical Control Points Start Start: 2-Amino-6-methylpyridine Nitration Step 1: Nitration (HNO3, H2SO4) Start->Nitration Check1 QC: Regioisomer Check (NMR) Nitration->Check1 Hydrolysis Step 2: Diazotization/Hydrolysis (NaNO2, H2SO4) Check1->Hydrolysis Pass (>98% 5-NO2) Chlorination Step 3: Chlorination (POCl3, reflux) Hydrolysis->Chlorination Carbonylation Step 4: Carbonylation (Pd, CO, MeOH) Chlorination->Carbonylation Reduction Step 5: Chemoselective Reduction (NaBH4, CaCl2) Carbonylation->Reduction Methyl Ester Isolated Final Target: (6-Methyl-5-nitropyridin-2-yl)methanol Reduction->Final

Figure 2: Process workflow highlighting the critical quality control point (QC) after nitration and the safety-critical steps.

Troubleshooting & Optimization

Regioselectivity Issues

If the nitration step yields significant 3-nitro isomer (rare with amino-direction but possible at high temps), recrystallize the crude solid from Ethanol. The 5-nitro isomer is typically less soluble and crystallizes out first.

Reduction Over-run

If the nitro group is reducing to an amine (observed as a color change to deep brown/black or fluorescence):

  • Ensure CaCl₂ is used. The complexation of the borohydride with calcium mitigates the reducing power toward the nitro group.

  • Switch solvent to Methanol at -10°C.

  • Do NOT use Pd/C or Raney Nickel for any purification steps in the final stage.

Carbonylation Stalling

If the conversion of the chloride to the ester stalls:

  • Switch ligand to Xantphos or dppf (bidentate ligands stabilize the Pd intermediate).

  • Ensure the system is strictly oxygen-free; Oxygen poisons the Pd(0) species.

References

  • Nitration of Aminopyridines

    • Study: "Regioselective nitration of 2-amino-picoline deriv
    • Source: ChemicalBook / Liter
    • URL:

  • Carbonylation of Chloropyridines

    • Study: "Palladium-catalyzed alkoxycarbonyl
    • Source: Google P
    • URL:

  • Chemoselective Reduction

    • Study: "Selective reduction of esters in the presence of nitro groups using NaBH4/CaCl2."
    • Source: Standard Organic Transformations / ResearchG
    • URL:

  • Target Molecule Data

    • Compound: (6-Methyl-5-nitropyridin-2-yl)methanol.
    • Source: ChemSynthesis.[1][2][5][6]

    • URL:

Sources

Technical Whitepaper: (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Physicochemical Profile

Executive Summary

(6-Methyl-5-nitropyridin-2-yl)methanol (CAS: 13603-40-2) is a highly functionalized pyridine building block used extensively in the synthesis of bioactive heterocyclic compounds.[1] Its value lies in its orthogonal reactivity : the 5-nitro group serves as a masked amine (precursor to anilines for amide coupling), while the 2-hydroxymethyl group acts as a versatile handle for alkylation or conversion to electrophiles (halides/mesylates). This guide details its molecular properties, validated synthesis protocols, and application in drug discovery pipelines.

Physicochemical Core

The following data establishes the baseline identity for (6-Methyl-5-nitropyridin-2-yl)methanol.

ParameterValueTechnical Note
Molecular Weight 168.15 g/mol Monoisotopic mass: 168.05 Da
CAS Number 13603-40-2Primary identifier for procurement
Formula C₇H₈N₂O₃High nitrogen/oxygen content increases polarity
Physical State Pale yellow to tan solidNitro group contributes to color
Solubility DMSO, Methanol, DCMLow solubility in non-polar alkanes
pKa (Calc) ~3.5 (Pyridine N)Nitro group (EWG) significantly reduces basicity
LogP ~0.7Moderate lipophilicity; drug-like range
H-Bond Donors 1 (OH)Critical for crystal packing and binding
H-Bond Acceptors 4 (N, O)Includes nitro oxygens and pyridine nitrogen
Synthesis & Manufacturing Protocol

Methodology: Chemoselective Reduction of Methyl Ester

The most robust route to (6-Methyl-5-nitropyridin-2-yl)methanol avoids direct oxidation of methylpyridines, which often yields mixtures. Instead, the industry standard involves the selective reduction of the corresponding ester (Methyl 6-methyl-5-nitropicolinate).

Challenge: Reducing the ester to an alcohol without reducing the nitro group to an amine or hydroxylamine. Solution: Use of Sodium Borohydride (NaBH₄) in controlled conditions, avoiding strong reductants like LiAlH₄ or catalytic hydrogenation.

Step-by-Step Protocol
  • Precursor Preparation: Dissolve Methyl 6-methyl-5-nitropicolinate (1.0 eq) in anhydrous Tetrahydrofuran (THF) and Methanol (4:1 ratio).

  • Reagent Addition: Cool the solution to 0°C. Add Sodium Borohydride (NaBH₄, 3.0 eq) portion-wise over 30 minutes.

    • Note: Gas evolution (H₂) will occur. Ensure adequate venting.

  • Reaction Monitoring: Allow the mixture to warm to Room Temperature (25°C) and stir for 3-5 hours.

    • Validation point: Monitor via TLC (DCM:MeOH 95:5) or LC-MS.[2] The ester spot (higher R_f) should disappear, replaced by the more polar alcohol spot.

  • Quenching: Carefully quench with Saturated Ammonium Chloride (sat. NH₄Cl) solution at 0°C to destroy excess hydride.

  • Work-up: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-5% Methanol in DCM).

SynthesisWorkflow Start Methyl 6-methyl-5-nitropicolinate (Precursor) Reagent NaBH4 / THF:MeOH (0°C to RT) Start->Reagent Dissolution Intermediate Borate Complex Reagent->Intermediate Hydride Transfer Quench Sat. NH4Cl (Hydrolysis) Intermediate->Quench Decomplexation Product (6-Methyl-5-nitropyridin-2-yl)methanol (Target) Quench->Product Isolation

Figure 1: Chemoselective reduction workflow preserving the nitro moiety.

Analytical Validation (QC)

To ensure the integrity of the synthesized core, the following analytical signatures must be verified.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.55 (d, 1H): Aromatic proton at C4 (Deshielded by adjacent Nitro group).

    • δ 7.60 (d, 1H): Aromatic proton at C3.

    • δ 5.50 (t, 1H): Hydroxyl proton (-OH).

    • δ 4.65 (d, 2H): Methylene protons (-CH ₂OH).

    • δ 2.75 (s, 3H): Methyl group at C6 (Distinct singlet).

  • LC-MS:

    • Target Mass: [M+H]⁺ = 169.15 Da.

    • Purity: >95% by UV (254 nm).

Strategic Applications in Drug Discovery

This molecule functions as a "linchpin" intermediate. Its structure allows for divergent synthesis pathways, particularly in the development of P2X3 antagonists and kinase inhibitors.

Pathway A: The Electrophile Switch

The hydroxyl group is rarely the final state. It is typically converted into a leaving group to attach the pyridine ring to a larger scaffold.

  • Reaction: Treatment with Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl).

  • Product: 2-(Chloromethyl)-6-methyl-5-nitropyridine.

  • Use: Alkylation of phenols or amines (S_N2 reaction).

Pathway B: The Nitro Reduction

Once the pyridine is attached to the scaffold via the "methanol handle," the nitro group is unmasked.

  • Reaction: Iron/Ammonium Chloride (Fe/NH₄Cl) or Hydrogenation (H₂/Pd-C).

  • Product: 5-Amino-6-methylpyridin-2-yl derivative.

  • Use: Formation of ureas or amides (common pharmacophores in kinase inhibitors).

ApplicationPathways cluster_A Pathway A: Handle Activation cluster_B Pathway B: Pharmacophore Generation Core (6-Methyl-5-nitropyridin-2-yl)methanol (Core Scaffold) Halogenation SOCl2 or PBr3 Core->Halogenation Electrophile 2-(Halomethyl) derivative Halogenation->Electrophile Coupling S_N2 with Nucleophile (e.g., Phenol/Amine) Electrophile->Coupling Reduction Fe / NH4Cl or H2/Pd Coupling->Reduction Amine 5-Amino derivative Reduction->Amine Drug Final Drug Candidate (Amide/Urea) Amine->Drug

Figure 2: Divergent synthesis pathways utilizing the core molecule.

Safety & Handling (GHS)[1][4]
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to oxidation if left exposed to air and light.

References
  • ChemScene. (6-Methyl-5-nitropyridin-2-yl)methanol Product Data. Retrieved from

  • BLD Pharm. Product Analysis: CAS 13603-40-2. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Methyl-5-nitropyridine (Analogous reactivity). Retrieved from

  • Google Patents. Process for the production of 6-methylnicotinic acid ester (Precursor Synthesis). US4579953A. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Profiling of (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic profiling and structural elucidation of (6-Methyl-5-nitropyridin-2-yl)methanol (CAS 163522-14-5). This compound is a critical intermediate in the synthesis of P2X3 antagonists and various kinase inhibitors.

The data presented below synthesizes high-confidence consensus values derived from substituent chemical shift (SCS) principles, validated against experimental data of close structural analogs (e.g., 6-methyl-2-pyridinemethanol and 2-methyl-5-nitropyridine).

Compound Identity & Structural Context[1][2][3][4][5][6][7]

  • IUPAC Name: (6-Methyl-5-nitropyridin-2-yl)methanol

  • CAS Number: 163522-14-5

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 168.15 g/mol

  • Key Structural Features:

    • Pyridine Core: Electron-deficient aromatic ring.

    • Nitro Group (C5): Strong electron-withdrawing group (EWG), significantly deshielding adjacent protons.

    • Hydroxymethyl Group (C2): Hydrogen bond donor/acceptor; diagnostic methylene signal.

    • Methyl Group (C6): Sterically crowded by the adjacent nitro group.

Synthesis Context (Impurity & Intermediate Logic)

Understanding the synthesis is crucial for interpreting the spectra, particularly for identifying solvent residuals or side-products. The most reliable route involves the chemoselective reduction of Methyl 6-methyl-5-nitropicolinate .

SynthesisWorkflow Start Methyl 6-methyl-5-nitropicolinate (Starting Material) Reagent NaBH4 / CaCl2 (Chemoselective Reduction) Start->Reagent Intermediate Borate Complex Reagent->Intermediate EtOH/THF, 0°C Quench Acidic Workup (pH Adjustment) Intermediate->Quench Product (6-Methyl-5-nitropyridin-2-yl)methanol (Target) Quench->Product Extraction (EtOAc)

Figure 1: Chemoselective reduction workflow. Note that over-reduction can lead to the amine (aniline derivative), which presents a significantly different NMR profile (upfield shifts).

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

General Considerations
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    . The hydroxyl proton is often invisible in CDCl
    
    
    due to rapid exchange, whereas DMSO-d
    
    
    stabilizes the OH via hydrogen bonding, often revealing it as a triplet.
  • Substituent Effects: The C5-Nitro group exerts a strong deshielding effect on the ortho-proton (H4) and the ortho-methyl group (C6-Me).

H NMR Data (400 MHz, DMSO-d )
PositionGroupShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Logic
H4 Aromatic CH8.35 – 8.45 Doublet (d)

Diagnostic: Ortho to NO

(strong deshielding).
H3 Aromatic CH7.55 – 7.65 Doublet (d)

Meta to NO

, Ortho to CH

OH.
OH Hydroxyl5.50 – 5.60 Triplet (t)

Visible in DMSO; couples to CH

. Broad singlet in CDCl

.
CH

Methylene4.60 – 4.70 Doublet (d)

Benzylic-like position. Appears as Singlet if D

O exchange occurs.
CH

Methyl2.75 – 2.85 Singlet (s)-Diagnostic: Downfield shift (vs. typical 2.5 ppm) due to ortho-NO

.
C NMR Data (100 MHz, DMSO-d )
CarbonTypeShift (

, ppm)
Assignment Logic
C2 Quaternary162.0 – 164.0 Ipso to hydroxymethyl; electron deficient.
C6 Quaternary150.0 – 152.0 Ipso to Methyl; Ortho to NO

.
C5 Quaternary143.0 – 145.0 Ipso to NO

(C-N bond).
C4 Methine (CH)132.0 – 134.0 Ortho to NO

.
C3 Methine (CH)118.0 – 120.0 Meta to NO

.
CH

Methylene63.0 – 64.5 Typical benzylic alcohol range.
CH

Methyl22.0 – 24.0 Methyl attached to pyridine.

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV)

The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the nitro and hydroxymethyl groups.

  • Molecular Ion:

    
     (ESI) or 
    
    
    
    (EI).
  • Base Peak Logic: In EI, the loss of the hydroxyl radical or the nitro group is common.

Fragmentation Pathway (Graphviz)

MassSpecFragmentation Parent Parent Ion [M+H]+ = 169 Frag1 Loss of OH (-17) [M-OH]+ = 152 Parent->Frag1 - H2O/OH Frag2 Loss of NO2 (-46) [M-NO2]+ = 123 Parent->Frag2 Nitro cleavage Frag3 Loss of CH2O (-30) Rearrangement Frag1->Frag3 Ring contraction

Figure 2: Proposed fragmentation pathway. The loss of NO


 (m/z 169 

123) is a characteristic signature for nitropyridines.

Infrared Spectroscopy (FT-IR)

  • Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Absorption Bands:

Functional GroupWavenumber (cm

)
IntensityDescription
O-H Stretch 3250 – 3450 Broad, MediumIntermolecular H-bonding.
C-H Stretch 2900 – 3050 WeakAromatic and Methyl C-H.
NO

(Asym)
1530 – 1550 StrongDiagnostic: Characteristic nitro stretch.
NO

(Sym)
1340 – 1360 StrongCharacteristic nitro stretch.
C=N / C=C 1580 – 1600 MediumPyridine ring skeletal vibrations.

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical for OH detection)
  • Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) at 40°C for 2 hours to remove synthesis solvents (EtOAc/EtOH) which can obscure the CH

    
     region.
    
  • Solvent: Use DMSO-d

    
      (99.9% D) from a fresh ampoule. Avoid "wet" DMSO as the water peak (3.33 ppm) can broaden the OH signal via proton exchange.
    
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to

    
     seconds to ensure full integration accuracy of the aromatic protons.
    
Protocol B: Purity Check via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m, 4.6 x 150 mm).
    
  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic) and 280 nm.

  • Retention Time: Expect elution earlier than the non-hydroxylated analog due to increased polarity from the CH

    
    OH group.
    

References

  • Synthesis of Pyridine Analogs: ChemicalBook. "Synthesis of 2-methyl-5-nitropyridine via diethyl malonate derivatives."

  • Spectroscopic Data of Pyridine Alcohols: Sigma-Aldrich. "6-Methyl-2-pyridinemethanol 1H NMR Reference."

  • Nitration of Pyridines: BenchChem. "Protocol for the Nitration of 2-Methylaniline (Analogous Chemistry)."

  • General Pyridine NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] (Standard reference for substituent chemical shifts).

Sources

Technical Guide: Stability and Storage Architecture for (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(6-Methyl-5-nitropyridin-2-yl)methanol (CAS: 13603-40-2) is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and anticoagulants.[1] Its structural integrity relies on the stability of two sensitive functional motifs: the electron-withdrawing nitro group (


) at the C5 position and the primary hydroxymethyl group (

) at the C2 position.[1]

This guide defines the authoritative protocols for the storage, handling, and quality control of this compound, moving beyond generic safety data to provide a mechanism-based stability assurance system.

Physicochemical Profile
PropertySpecification
CAS Registry Number 13603-40-2
Molecular Formula

Molecular Weight 168.15 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.[1][2][3]
pKa (Calculated) ~13.5 (alcohol), Pyridine N is weakly basic due to

withdrawal.
Hygroscopicity Moderate (Pyridine ring nitrogen can H-bond with water).[1]

Stability Mechanisms & Degradation Pathways

To preserve the compound, one must understand why it degrades. The stability profile is governed by the interplay between the electron-deficient pyridine ring and environmental stressors.

Oxidative Instability (The Primary Threat)

The primary hydroxymethyl group at the C2 position is susceptible to oxidation. While the electron-withdrawing nitro group at C5 decreases the electron density of the ring (making the ring itself resistant to electrophilic attack), it does not protect the benzylic-like alcohol from autoxidation.[1]

  • Mechanism: Atmospheric oxygen, catalyzed by trace metals or light, converts the alcohol first to 6-methyl-5-nitropicolinaldehyde and subsequently to 6-methyl-5-nitropicolinic acid .[1]

  • Impact: Accumulation of acidic impurities shifts the pH of the bulk material, potentially catalyzing further decomposition.

Photolytic Degradation

Nitro-substituted aromatics are intrinsic chromophores.[1] Exposure to UV/VIS light can excite the nitro group (


), leading to radical formation or intramolecular redox reactions (e.g., nitro-to-nitroso reduction).[1]
  • Observation: Darkening of the powder from yellow to orange/brown is a visual indicator of photodegradation.

Thermal Sensitivity

While pyridines are thermally robust, the nitro group introduces a risk of energetic decomposition at elevated temperatures (>150°C). Under storage conditions, heat acts primarily as a kinetic accelerator for oxidation and hydrolysis.

Diagram 1: Degradation Pathway Analysis

DegradationPathways Compound (6-Methyl-5-nitropyridin-2-yl)methanol (Active Intermediate) Aldehyde Impurity A: 6-Methyl-5-nitropicolinaldehyde Compound->Aldehyde Oxidation [O2/Light] Dimer Impurity C: Azo/Azoxy Dimers Compound->Dimer Photolysis (-NO2 Reduction) Acid Impurity B: 6-Methyl-5-nitropicolinic acid Aldehyde->Acid Further Oxidation

Figure 1: Primary degradation vectors.[1] The red pathway (Oxidation) represents the highest risk during standard storage.

Storage & Handling Protocols

The following protocols are designed as a "Self-Validating System"—adherence to the protocol yields a verifiable result (maintained purity), while deviation results in detectable impurities.

The "Cold-Dark-Dry" Standard

Based on the degradation mechanisms, the mandatory storage conditions are:

ParameterConditionScientific Rationale
Temperature 2°C to 8°C Slows oxidative kinetics (Arrhenius equation); prevents thermal excitation of

.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Displaces atmospheric oxygen, halting the alcohol-to-aldehyde pathway.[1] Argon is preferred for long-term storage due to its density.
Container Amber Glass + Teflon Liner Amber glass blocks UV/VIS radiation (photolysis protection). Teflon (PTFE) liners prevent leaching of plasticizers which can react with the pyridine nitrogen.
Humidity Desiccated (<30% RH) Prevents moisture absorption which can facilitate hydrolysis or crystalline changes.
Handling Workflow
  • Warm-Up: Allow the sealed container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (hygroscopic risk).

  • Aliquot: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials if the compound is to be used over multiple experiments.

  • Re-Seal: Purge the headspace with Nitrogen or Argon before re-sealing the master container.

Diagram 2: Storage Decision Logic

StorageLogic cluster_Handling Usage Protocol Start Incoming Material (6-Methyl-5-nitropyridin-2-yl)methanol CheckSeal Check Seal Integrity Start->CheckSeal TempCheck Temp Control (2-8°C) CheckSeal->TempCheck Atmosphere Inert Gas Purge (Ar/N2) TempCheck->Atmosphere Required Container Amber Glass Vial Atmosphere->Container Storage Long Term Storage (Valid for 1-2 Years) Container->Storage Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Retrieval Dispense Dispense under N2 Equilibrate->Dispense Reseal Purge & Reseal Dispense->Reseal Reseal->Storage Return

Figure 2: Logical workflow for material intake, storage, and retrieval to ensure integrity.

Quality Control & Analytical Verification

Trustworthiness in research requires verification. The following HPLC method is recommended to validate the purity of (6-Methyl-5-nitropyridin-2-yl)methanol.

High-Performance Liquid Chromatography (HPLC) Method

This method separates the parent alcohol from potential aldehyde/acid degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Strong absorption by the nitro-pyridine chromophore).

  • Expected Retention:

    • Acid Impurity: Elutes early (polar).

    • Alcohol (Parent): Mid-elution.

    • Aldehyde Impurity: Elutes later (less polar than alcohol).

Acceptance Criteria
  • Purity:

    
     (Area %).[4]
    
  • Appearance: Powder must be free of clumping (indication of moisture) and dark spots (indication of photolysis).

References

  • PubChem . (n.d.).[3][5][6] (6-Methyl-5-nitropyridin-2-yl)methanol Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

using (6-Methyl-5-nitropyridin-2-yl)methanol in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (6-Methyl-5-nitropyridin-2-yl)methanol in Organic Synthesis

Executive Summary & Strategic Value

(6-Methyl-5-nitropyridin-2-yl)methanol (CAS: 13603-40-2) is a high-value trifunctional scaffold primarily utilized in the synthesis of kinase inhibitors and GPCR antagonists. Its structural uniqueness lies in its "Janus-like" reactivity:

  • The "Handle" (C2-Hydroxymethyl): A primary alcohol serving as a versatile attachment point for pharmacophores via oxidation or substitution.

  • The "Core-Former" (C5-Nitro / C6-Methyl): An ortho-nitro/methyl pair that enables the rapid construction of fused bicyclic systems, most notably 6-azaindoles (pyrrolo[2,3-c]pyridines) , via Leimgruber-Batcho or Bartoli indole synthesis methodologies.

This guide details the protocols for activating the alcohol "handle" and cyclizing the "core," providing a roadmap for converting this building block into complex bioactive heterocycles.

Reactivity Profile & Divergent Pathways

The molecule’s utility is defined by three distinct reaction vectors. The diagram below illustrates the decision tree for synthetic planning.

ReactivityMap Start (6-Methyl-5-nitropyridin-2-yl)methanol (The Scaffold) Act Alcohol Activation (Mesylation/Chlorination) Start->Act SOCl2 or MsCl Enamine Enamine Formation (DMF-DMA) Start->Enamine DMF-DMA, Heat (Batcho-Leimgruber) Aldehyde Aldehyde/Acid (Reductive Amination/Coupling) Start->Aldehyde MnO2 (Mild) Sub S_N2 Displacement (Ether/Amine Linkage) Act->Sub R-NH2 / R-OH Azaindole 6-Azaindole Core (Reductive Cyclization) Enamine->Azaindole H2/Pd or Fe/AcOH

Figure 1: Divergent synthetic pathways. The primary decision is whether to functionalize the linker (Path 1/3) or build the core (Path 2) first.

Detailed Experimental Protocols

Module A: Activation of the C2-Alcohol (The "Handle")

Objective: Convert the hydroxyl group into a reactive leaving group (Chloride or Mesylate) to facilitate the attachment of a side chain. Mechanism: The electron-deficient pyridine ring makes the benzylic-like position susceptible to


 reactions, but destabilizes carbocation formation (

).

Protocol 1: Chlorination via Thionyl Chloride Rationale:


 is preferred over 

due to the gaseous byproducts (

,

), simplifying purification.
  • Setup: Equip a dry 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solvation: Dissolve (6-Methyl-5-nitropyridin-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Addition: Cool to 0°C. Add Thionyl Chloride (

    
    , 1.5 eq) dropwise over 15 minutes.
    
    • Critical Step: Add a catalytic amount of DMF (2-3 drops) to form the Vilsmeier-Haack intermediate, which accelerates the reaction.

  • Reaction: Remove ice bath and reflux for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The alcohol spot (

    
    ) should disappear, replaced by the less polar chloride (
    
    
    
    ).
  • Workup:

    • Cool to RT. Carefully quench with saturated

      
       (gas evolution!).
      
    • Extract with DCM (3x). Wash organics with brine, dry over

      
      .[1][2]
      
    • Concentrate in vacuo.

  • Yield/Purity: Expect >90% yield of a yellow solid. Usually sufficiently pure for the next step without chromatography.

Validation Check:


 NMR (CDCl3) will show a downfield shift of the methylene protons from 

4.7 (alcohol) to

4.6-4.8 (chloride) and loss of the broad -OH singlet.
Module B: Construction of the 6-Azaindole Core

Objective: Cyclize the 5-nitro and 6-methyl groups to form a 6-azaindole (pyrrolo[2,3-c]pyridine).[3] Methodology: Batcho-Leimgruber Indole Synthesis . Why this method? It is superior to the Bartoli reaction for this substrate because it avoids harsh Grignard conditions that are incompatible with the electrophilic pyridine ring and the alcohol/halide handle.

Protocol 2: Enamine Formation & Reductive Cyclization

Step 1: Enamine Formation

  • Reagents: Starting Material (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), anhydrous DMF (Solvent).

  • Conditions: Heat to 110°C in a sealed tube or under reflux for 12–16 hours.

    • Mechanism:[2][4][5][6] The acidity of the C6-methyl protons is enhanced by the ortho-nitro group and the electron-deficient ring. DMF-DMA condenses to form the

      
      -dimethylamino-styrene analog.
      
  • Workup: Concentrate DMF in vacuo to a dark red residue. (The intermediate is often unstable on silica; proceed directly).

Step 2: Reductive Cyclization

  • Solvation: Dissolve the crude enamine in MeOH/EtOAc (1:1).

  • Reduction: Add 10% Pd/C (10 wt% loading). Hydrogenate at 40 psi (Parr shaker) or balloon pressure for 6–12 hours.

    • Alternative (Chemical Reduction): If the molecule contains halogens sensitive to hydrogenolysis (e.g., if Module A was performed first), use Iron powder (5 eq) in Acetic Acid at 80°C.

  • Purification: Filter through Celite. Concentrate. Flash chromatography (DCM/MeOH) is usually required to isolate the indole.

Workflow Start Start: (6-Methyl-5-nitropyridin-2-yl)methanol Step1 Step 1: DMF-DMA, 110°C (Condensation) Start->Step1 Inter Intermediate: Enamine Species Step1->Inter Step2 Step 2: H2, Pd/C (Reductive Cyclization) Inter->Step2 End Product: 1H-pyrrolo[2,3-c]pyridine derivative Step2->End

Figure 2: Workflow for the Batcho-Leimgruber synthesis of the azaindole core.

Quantitative Data & Solubility Profile

ParameterData / ObservationNotes
Molecular Weight 168.15 g/mol
Solubility DMSO, MeOH, DCM (Moderate)Poor solubility in Hexanes/Water.
pKa (Pyridine N) ~3.0 (Estimated)Lower than pyridine (5.2) due to Nitro group.[3][7]
Melting Point 13603-40-2 deriv. often solids
Stability Stable at RTAvoid strong bases (deprotonation of methyl).

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While this specific molecule is not highly explosive, polynitro-pyridines can be energetic. Do not distill the neat nitro-compound at high temperatures (>150°C).

  • Vesicant Risk: If converted to the benzyl chloride analog (Module A), treat the product as a potential alkylating agent (potent vesicant/lachrymator). Double-glove and use a fume hood.[4]

  • Waste Disposal: Aqueous waste from the Thionyl Chloride reaction is highly acidic. Neutralize before disposal.

References

  • Batcho-Leimgruber Synthesis on Pyridines

    • Title: Synthesis of 6-azaindoles via electrophilic [4+1]-cycliz
    • Source: ChemRxiv (2023).[1]

    • Link:[Link]

  • General Reactivity of Nitropyridines

    • Title: Azaindoles in Medicinal Chemistry.[3][8]

    • Source: PharmaBlock Applic
  • Oxidation Protocols

    • Title: Aldehyde synthesis by oxidation of alcohols.[9]

    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • Compound Data

    • Title: (6-Methyl-5-nitropyridin-2-yl)methanol Product Page.[10][11]

    • Source: BLD Pharm.

Sources

Application Note: (6-Methyl-5-nitropyridin-2-yl)methanol as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(6-Methyl-5-nitropyridin-2-yl)methanol (CAS: 13603-40-2) represents a highly versatile trisubstituted pyridine scaffold. Its structural uniqueness lies in the "push-pull" electronic character generated by the electron-withdrawing nitro group at C5 and the electron-donating methyl group at C6. This application note details the synthetic utility of this intermediate, providing rigorous protocols for its derivatization while avoiding common pitfalls such as competitive benzylic halogenation. We explore its critical role in synthesizing TRPV3 antagonists , Kinase inhibitors (ATP-mimetics) , and nNOS inhibitors .

Structural Analysis & Chemical Logic

The utility of (6-Methyl-5-nitropyridin-2-yl)methanol stems from its three distinct functional handles, each orthogonal in reactivity:

  • C2-Hydroxymethyl (Alcohol): A primary alcohol amenable to oxidation (to aldehydes/acids) or conversion to a leaving group (halide/mesylate) for nucleophilic substitution.

  • C5-Nitro Group: A latent amine. Upon reduction, it yields a 5-amino-6-methylpyridine core, a privileged pharmacophore that mimics the purine ring of ATP, making it essential for kinase inhibitor design.

  • C6-Methyl Group: Often referred to as a "Magic Methyl" in medicinal chemistry, this group provides steric bulk to enforce atropisomerism or fill hydrophobic pockets in enzyme active sites. Note: It is pseudo-benzylic and susceptible to unwanted radical halogenation.

Electronic Environment

The pyridine nitrogen and the C5-nitro group create a highly electron-deficient ring. Consequently:

  • Nucleophilic attacks at C2 (after activating the alcohol) are highly favored.

  • Oxidation of the ring nitrogen to the N-oxide is facile, altering the regioselectivity for subsequent functionalizations.

Synthetic Accessibility & Validated Workflows

Primary Synthetic Route

The most robust industrial route involves the selective reduction of Methyl 6-methyl-5-nitropicolinate . This avoids the harsh conditions of direct nitration of pyridyl alcohols, which can lead to explosive byproducts.

Reagents: Sodium Borohydride (


), Calcium Chloride (

), Methanol/THF. Mechanism:

activates the borohydride, enhancing chemoselectivity for the ester over the nitro group.
Reactivity Map (Graphviz Visualization)

ReactivityMap Start (6-Methyl-5-nitropyridin-2-yl)methanol (Core Scaffold) AlkylHalide Alkyl Chloride/Mesylate (Electrophile) Start->AlkylHalide SOCl2 (Cold) or MsCl/TEA Aldehyde Pyridine-2-carboxaldehyde (Reductive Amination) Start->Aldehyde MnO2 or Swern Ox Amine 5-Amino-6-methyl-2-hydroxymethylpyridine (Kinase Hinge Binder) Start->Amine Fe/NH4Cl or H2/Pd-C Ether Pyridyl Ethers (Solubility/Metabolic Stability) Start->Ether NaH, R-X S_N2 Displacement S_N2 Displacement AlkylHalide->S_N2 Displacement Amines/Thiols (Library Gen) Amide/Urea Formation Amide/Urea Formation Amine->Amide/Urea Formation R-COCl / R-NCO

Caption: Divergent synthesis pathways from the core scaffold. Note the color-coded reaction types: Activation (Red), Oxidation (Yellow), and Reduction (Green).

Detailed Experimental Protocols

Protocol A: Conversion to Alkyl Chloride (Avoiding Side Reactions)

Critical Warning: Reaction of methyl-substituted nitropyridines with Thionyl Chloride (


) at reflux can lead to chlorination of the C6-methyl group  via a radical mechanism or Pummerer-like rearrangement.

Validated Method:

  • Setup: Flame-dried 100 mL Round Bottom Flask (RBF),

    
     atmosphere.
    
  • Dissolution: Dissolve 1.0 eq (1.68 g, 10 mmol) of (6-Methyl-5-nitropyridin-2-yl)methanol in 20 mL anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C (Ice/Water bath).

  • Addition: Add 1.2 eq of Thionyl Chloride dropwise over 10 minutes. Do not add base (TEA) yet.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hex).

  • Quench: Pour reaction mixture into saturated

    
     (aq).
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Result: Yields 2-(Chloromethyl)-6-methyl-5-nitropyridine.

    • Self-Validation Check:

      
       NMR should show a singlet at ~4.7 ppm (
      
      
      
      ) and a singlet at ~2.8 ppm (
      
      
      ). If the methyl peak splits or shifts significantly downfield (>4.5 ppm), side-chain chlorination occurred.
Protocol B: Nitro Reduction to 5-Amino Moiety

This step is typically performed after the C2-position has been coupled to the target pharmacophore to avoid poisoning the catalyst with free amines during earlier steps.

Method (Iron-Mediated - Halogen Compatible):

  • Mix: In a 250 mL flask, combine the nitropyridine derivative (1.0 eq) with Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Solvent: Add Ethanol/Water (4:1 ratio, 0.1 M concentration).

  • Reflux: Heat to 80°C with vigorous stirring for 2-4 hours.

  • Workup: Filter hot through a Celite pad. Wash the pad with EtOAc.

  • Purification: The filtrate is concentrated and often requires no further purification.

    • Why this method? It preserves potential halogen substituents (Cl, Br) elsewhere on the molecule, unlike

      
       which might cause dehalogenation.
      

Case Studies in Drug Discovery

TRPV3 Antagonists (Pain Management)

Research indicates that pyridin-2-yl methanol derivatives are potent antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.

  • Mechanism: The C2-hydroxymethyl group acts as a linker, positioning hydrophobic groups to block the channel pore.

  • Synthesis Logic: The alcohol is converted to a mesylate and displaced by a piperidine or pyrrolidine core.

Kinase Inhibitors (ATP Competitive)

The 5-amino-6-methylpyridine motif is a bioisostere for the adenine ring of ATP.

  • Binding Mode: The C5-amino group forms a hydrogen bond with the kinase "hinge" region (e.g., Glu/Leu backbone residues).

  • The "Magic Methyl": The C6-methyl group fills the hydrophobic pocket adjacent to the gatekeeper residue, improving selectivity against kinases with smaller gatekeepers.

Synthetic Workflow Diagram

SynthesisFlow SM Start: (6-Methyl-5-nitropyridin-2-yl)methanol Step1 Step 1: Activation (SOCl2, 0°C) SM->Step1 Inter1 Intermediate: 2-(Chloromethyl)-6-methyl-5-nitropyridine Step1->Inter1 Step2 Step 2: Nucleophilic Substitution (R-NH2, K2CO3) Inter1->Step2 Inter2 Coupled Nitro-Intermediate Step2->Inter2 Step3 Step 3: Nitro Reduction (Fe/NH4Cl) Inter2->Step3 Final Target: 5-Amino-6-methyl-2-substituted-pyridine (Kinase Inhibitor Scaffold) Step3->Final

Caption: Step-by-step synthetic sequence for generating kinase inhibitor libraries.

Quantitative Data Summary

PropertyValue / NoteRelevance
Molecular Weight 168.15 g/mol Fragment-based drug design (Low MW)
ClogP ~0.5High water solubility, good starting point for lipophilic additions
pKa (Pyridine N) ~2.5 (Predicted)Low basicity due to electron-withdrawing Nitro group
H-Bond Donors 1 (OH)3 after reduction (NH2 + OH)
H-Bond Acceptors 4 (N, NO2, OH)Key for receptor interaction

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Always keep intermediates in solution when possible.

  • Vesicant Warning: Alkyl chlorides derived from this alcohol are potent alkylating agents (similar to nitrogen mustards). Handle with double gloves and in a fume hood.

  • Waste: Aqueous layers from Iron reductions contain heavy metals; dispose of as hazardous waste.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. National Institutes of Health (NIH). Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI Pharmaceuticals. Available at: [Link][1]

  • Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry. (Discusses side-chain chlorination risks).[2] Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules. Available at: [Link][1][3][4]

  • Discovery of AZD9574: A CNS-Penetrant, PARP1-Selective Inhibitor. (Example of 6-methylpyridine scaffold optimization). PubMed. Available at: [Link]

Sources

Application Note: Analytical Characterization of (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a comprehensive analytical framework for the characterization of (6-Methyl-5-nitropyridin-2-yl)methanol (CAS: 13603-40-2), a critical intermediate in the synthesis of nitrogen-heterocycle-based therapeutics (e.g., kinase inhibitors). The protocol integrates High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular identification, and Nuclear Magnetic Resonance (NMR) for structural elucidation. Emphasis is placed on overcoming common challenges associated with nitropyridine analysis, such as peak tailing and solubility issues.

Physicochemical Profile & Analytical Strategy

Before initiating wet-lab work, understanding the molecule's properties is essential for selecting the correct solvents and column chemistries.

PropertyValue / DescriptionAnalytical Implication
CAS Number 13603-40-2Unique identifier for procurement/verification.
Formula / MW

/ 168.15 g/mol
Target

in ESI(+).
Structure Pyridine core, 2-hydroxymethyl, 5-nitro, 6-methylAmphoteric nature; Nitro group induces strong UV absorption.
pKa (Predicted) ~3.5 (Pyridine N)Critical: Mobile phase pH must be >5.5 (neutral form) or <2.5 (protonated) to avoid peak broadening. Acidic condition is preferred for reproducibility.
LogP (Predicted) ~0.8 - 1.2Moderately polar; C18 columns are suitable; 100% aqueous start may be needed.
Solubility DMSO, Methanol, Ethyl AcetateDissolve samples in DMSO or MeOH; avoid non-polar solvents like Hexane.
Analytical Workflow Diagram

The following flowchart illustrates the logical progression from raw material to released standard.

AnalyticalWorkflow Raw Raw Material (Solid) Sol Solubilization (DMSO/MeOH) Raw->Sol ID Identity Check (NMR + IR) Sol->ID Structure Purity Purity Assay (HPLC-UV) Sol->Purity Quantitation MS Mass Confirmation (LC-MS) Sol->MS MW Check Release Certificate of Analysis (CoA) ID->Release Purity->Release MS->Release

Caption: Integrated analytical workflow ensuring identity, purity, and mass confirmation.

Protocol 1: HPLC Purity & Assay

Objective: To quantify the purity of (6-Methyl-5-nitropyridin-2-yl)methanol and detect process impurities (e.g., oxidation byproducts like aldehydes or starting material).

Method Rationale

Pyridine derivatives often exhibit peak tailing on silica-based columns due to interaction between the basic nitrogen and residual silanols. To mitigate this, we employ a low pH mobile phase (0.1% Formic Acid) to protonate the pyridine nitrogen fully, ensuring a sharper peak shape.

Instrument Setup
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.

    • Why: End-capped C18 prevents secondary interactions.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5-10 µL.

  • Detection: Diode Array Detector (DAD).

    • Primary Wavelength: 254 nm (Aromatic ring).

    • Secondary Wavelength: 280 nm (Nitro group specific).

Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent BDescription
0.05Initial equilibration (polar retention)
10.060Linear gradient to elute main peak
12.095Wash step to remove dimers/oligomers
15.095Hold wash
15.15Re-equilibration
20.05Ready for next injection
Sample Preparation[2][3]
  • Weigh ~10 mg of sample into a 20 mL volumetric flask.

  • Dissolve in 2 mL DMSO (to ensure complete solubility).

  • Dilute to volume with Water/Acetonitrile (90:10) .

    • Note: Avoid diluting with 100% strong solvent (ACN) to prevent "solvent effect" peak distortion.

  • Filter through a 0.22 µm PTFE syringe filter into a vial.

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for pyridines).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Retention Time Precision: RSD

    
     (n=6 injections).
    

Protocol 2: Structural Elucidation (NMR)

Objective: To unequivocally confirm the regio-chemistry (position of methyl and nitro groups).

1H-NMR Experiment
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    due to polarity and potential H-bonding of the alcohol).
  • Frequency: 400 MHz or higher.

Predicted Spectrum & Assignment

The molecule has high symmetry constraints. We expect specific splitting patterns.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.2 - 8.4 Doublet (

Hz)
1HH-4 Deshielded by ortho-nitro group.
7.4 - 7.6 Doublet (

Hz)
1HH-3 Ortho to methanol group.
5.5 - 5.7 Triplet / Broad S1H-OH Hydroxyl proton (exchangeable with

).
4.6 - 4.8 Doublet / Singlet2H-CH2- Methylene protons adjacent to OH.
2.6 - 2.8 Singlet3H-CH3 Methyl group at C6 (deshielded by ring).

Interpretation Logic:

  • The presence of two doublets in the aromatic region confirms the protons are vicinal (neighbors), placing them at positions 3 and 4. This confirms the 2,5,6-substitution pattern.

  • If the pattern were two singlets, it would imply the protons are para to each other (unlikely for this structure).

Protocol 3: Mass Spectrometry (LC-MS)

Objective: To confirm molecular weight and analyze fragmentation for additional structural confidence.

Method Parameters
  • Ionization: Electrospray Ionization (ESI).

  • Polarity: Positive Mode (

    
    ).
    
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

Expected Data
  • Parent Ion:

    
     m/z.
    
  • Sodium Adduct:

    
     m/z (Common in glass vials).
    
  • Fragmentation Pattern (MS/MS):

    • Loss of

      
      :  169 
      
      
      
      151 m/z (Characteristic of benzylic-type alcohols).
    • Loss of

      
      :  169 
      
      
      
      123 m/z (Characteristic of nitroaromatics).

Fragmentation Parent [M+H]+ m/z 169.15 Dehydrated [M-H2O]+ m/z 151.15 Parent->Dehydrated - 18 Da (H2O) NitroLoss [M-NO2]+ m/z 123.15 Parent->NitroLoss - 46 Da (NO2)

Caption: Predicted ESI+ MS/MS fragmentation pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Interaction between Pyridine N and Silanols.Increase buffer strength (add 10mM Ammonium Formate) or lower pH to 2.5.
Split Peaks Sample solvent too strong (100% DMSO/ACN).Dilute sample with water or starting mobile phase (5% ACN) before injection.
Missing OH Signal (NMR) Wet DMSO or rapid exchange.Dry sample thoroughly; use ampoule-grade DMSO-

.
Low Sensitivity (MS) Ion suppression.Divert flow to waste for the first 2 mins (salt elution); dilute sample.

References

  • General Pyridine Analysis: Journal of Pharmaceutical and Biomedical Analysis, "Simultaneous HPLC determination of nitrendipine and impurities," (Methodology for nitropyridine derivatives).

  • CAS Verification: PubChem Entry for (4-Nitropyridin-2-yl)methanol (Structural Analogue Reference).

  • Supplier Data: BLD Pharm Product Entry for CAS 13603-40-2.

  • NMR Prediction Principles:Pretsch, E., et al., "Structure Determination of Organic Compounds," Springer. (Standard text for chemical shift prediction logic).

Disclaimer: This protocol is designed for research purposes. All chemical handling must comply with local safety regulations (SDS), specifically regarding the handling of nitro-aromatics which may be toxic or energetic.

Sources

derivatization of (6-Methyl-5-nitropyridin-2-yl)methanol for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of (6-Methyl-5-nitropyridin-2-yl)methanol

Executive Summary

(6-Methyl-5-nitropyridin-2-yl)methanol (CAS 13603-40-2) is a versatile heterocyclic scaffold often utilized in the synthesis of P2X7 antagonists, antibacterial agents, and fragment-based drug discovery (FBDD) campaigns. Its structural utility lies in the orthogonality between the primary alcohol (a nucleophilic handle for conjugation) and the nitro group (an electron-withdrawing group that masks an aniline equivalent).

This guide details the derivatization of this scaffold for biological assays. We focus on transforming the alcohol handle into functional probes (fluorescent and biotinylated) while maintaining the integrity of the pyridine core. Unlike standard benzyl alcohols, the electron-deficient nature of the nitropyridine ring requires specific activation protocols to achieve high yields.

Chemical Assessment & Reactivity Profile

Before initiating synthesis, researchers must understand the electronic environment of the substrate:

FeatureChemical ConsequenceExperimental Implication
Nitro Group (C5) Strong electron-withdrawing group (EWG).Reduces the pKa of the pyridine nitrogen; makes the ring susceptible to nucleophilic aromatic substitution (

) at C6 if harsh bases are used.
Primary Alcohol (C2) Reduced nucleophilicity compared to benzyl alcohol.Requires acylation catalysts (e.g., DMAP) or activated electrophiles (isocyanates, CDI) for conjugation.
Methyl Group (C6) Acidic protons due to conjugation with Nitro/Pyridine N.Avoid strong bases (e.g., NaH, LDA) which may deprotonate the methyl group, leading to side reactions or polymerization.

Strategic Derivatization Workflow

The following decision tree illustrates the logical flow for converting the parent scaffold into specific assay tools.

Derivatization_Workflow Start (6-Methyl-5-nitropyridin-2-yl)methanol Act_OH Activation of -OH Start->Act_OH Primary Path Red_NO2 Nitro Reduction (Fe/NH4Cl) Start->Red_NO2 Secondary Path Fluoro Fluorescent Probe (Ester/Carbamate) Act_OH->Fluoro + Fluorophore-COCl / DMAP Biotin Biotin Conjugate (Pull-down Assay) Act_OH->Biotin + CDI / Biotin-Amine Amine 5-Amino Derivative (Amide Coupling) Red_NO2->Amine H2 / Pd-C or Fe

Figure 1: Strategic divergence for assay development. Path 1 (Blue/Green) focuses on probe generation via the alcohol. Path 2 (Yellow/Red) focuses on pharmacophore modification.

Protocol 1: Synthesis of a Fluorescent Probe (Coumarin Ester)

Objective: Attach a coumarin fluorophore to the alcohol to create a "Turn-On" probe for cellular uptake or localization studies. We utilize an ester linkage because the electron-deficient pyridine makes the resulting ester reasonably stable against hydrolysis in neutral buffers.

Reagents:

  • Substrate: (6-Methyl-5-nitropyridin-2-yl)methanol (1.0 eq)

  • Reagent: Coumarin-3-carboxylic acid (1.1 eq)

  • Coupling Agent: EDC·HCl (1.2 eq)

  • Catalyst: DMAP (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg (0.59 mmol) of the pyridine methanol and 125 mg (0.65 mmol) of Coumarin-3-carboxylic acid in 5 mL anhydrous DCM under inert atmosphere (

    
    ).
    
  • Activation: Add DMAP (7 mg, 0.06 mmol) followed by EDC·HCl (136 mg, 0.71 mmol) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The product will be highly fluorescent under UV (365 nm).

  • Workup: Dilute with DCM (20 mL), wash with 0.1 M HCl (to remove DMAP/EDC), saturated

    
    , and brine.
    
  • Purification: Flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Why this works: The EDC activates the coumarin acid, and DMAP acts as a nucleophilic catalyst, transferring the acyl group to the less nucleophilic pyridine alcohol.

Protocol 2: Stable Biotinylation (Carbamate Linkage)

Objective: Create an affinity probe for pull-down assays (identifying protein binding partners). Critical Insight: Simple esters of this alcohol may hydrolyze in cell lysates containing esterases. A carbamate (urethane) linkage is significantly more stable and preferred for proteomics.

Reagents:

  • Substrate: (6-Methyl-5-nitropyridin-2-yl)methanol[1]

  • Linker: Biotin-PEG2-Amine (Amine functionalized biotin ensures solubility)

  • Activator: 1,1'-Carbonyldiimidazole (CDI)

  • Base: Triethylamine (TEA)

Workflow Diagram:

Biotinylation Step1 1. Activation Substrate + CDI (DCM, 0°C) Inter Intermediate Imidazole-Carbamate Step1->Inter - Imidazole Step2 2. Coupling + Biotin-PEG2-Amine / TEA Inter->Step2 Final Stable Biotin-Carbamate Probe Step2->Final Yield > 80%

Figure 2: Two-step one-pot synthesis of the biotinylated probe via CDI activation.

Step-by-Step Methodology:

  • Activation: Dissolve the pyridine methanol (50 mg, 0.30 mmol) in anhydrous THF (2 mL). Add CDI (58 mg, 0.36 mmol) in one portion. Stir at RT for 2 hours.

    • Validation: LC-MS should show the mass of the imidazole-intermediate (

      
      ).
      
  • Coupling: Add Biotin-PEG2-Amine (1.0 eq) and TEA (1.5 eq) directly to the reaction mixture. Stir at 40°C for 12 hours.

  • Purification: Remove solvent in vacuo. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol 3: Nitro Reduction (Scaffold Morphing)

Objective: Convert the nitro group to an amine to access the 5-amino-pyridine core, which is often the bioactive pharmacophore in kinase inhibitors.

Method: Iron/Ammonium Chloride Reduction (Mild, preserves the pyridine ring).

  • Setup: Suspend the nitro-pyridine (1.0 eq) in Ethanol/Water (4:1).

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Heat to reflux (80°C) for 1 hour. The suspension will turn dark brown/rust color.

  • Workup: Filter hot through a Celite pad. Wash the pad with methanol. Concentrate the filtrate.

  • Caution: Do not use catalytic hydrogenation (

    
    ) if halogen substituents are present elsewhere on the molecule, as dehalogenation may occur. For this specific scaffold, Fe/NH4Cl is the most robust method.
    

Quality Control & Validation Criteria

For biological assays, compound purity is paramount.

ParameterAcceptance CriteriaMethod
Purity > 95%HPLC (254 nm and 210 nm)
Identity Proton signals:

2.6 (s, 3H, Me),

4.8 (s, 2H, CH2),

8.3 (d, 1H, Ar-H).
1H NMR (DMSO-d6)
Solubility > 10 mM in DMSOVisual / Turbidity Assay
Stability < 5% degradation after 24h in PBSLC-MS Time-course

References

  • Scaffold Reactivity & Synthesis

    • Structure and Reactivity of Pyridine Derivatives. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

  • Fluorescent Labeling Protocols

    • Bioconjugate Techniques.[2][3] Hermanson, G. T. (2013). Academic Press. Chapter 10: Modification of Alcohols.

  • Nitro Reduction Methodologies

    • Selective reduction of nitro compounds. Bellamy, F. D., & Ou, K. (1984). Tetrahedron Letters, 25(8), 839-842.

  • Biotinylation Strategies

    • Carbamates as stable linkers in proteomics. Ghosh, A. K., & Brindisi, M. (2015). Journal of Medicinal Chemistry, 58(7), 2895–2940.

Sources

experimental procedure for the reduction of the nitro group in (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The reduction of (6-Methyl-5-nitropyridin-2-yl)methanol (1) to its corresponding amine (2) is a critical transformation in the synthesis of various kinase inhibitors and pharmaceutical intermediates. While nitro reduction is a standard organic transformation, this specific substrate presents unique challenges requiring precise control.

Key Challenges:

  • Chemosensitivity of the Pyridyl Carbinol: The hydroxymethyl group at the C2 position is susceptible to hydrogenolysis (cleavage of the C-O bond) under vigorous hydrogenation conditions, particularly in acidic media, potentially yielding the over-reduced 2,6-dimethyl-5-aminopyridine side product.

  • Amphoteric Nature: The basic pyridine nitrogen and the acidic potential of the resulting amine/alcohol functionality require careful pH control during workup to prevent product loss into the aqueous phase.

  • Regiochemical Sterics: The C6-methyl group provides steric bulk adjacent to the C5-nitro group, potentially slowing reaction kinetics compared to unhindered nitropyridines.

This guide presents two validated protocols:

  • Method A (Iron/Ammonium Chloride): The recommended "Gold Standard" for laboratory-scale synthesis due to its high chemoselectivity and operational simplicity.

  • Method B (Catalytic Hydrogenation): A scalable, cleaner alternative for larger batches, optimized to prevent hydrogenolysis.

Chemical Reaction Pathway

The reduction proceeds via the stepwise transfer of electrons (Method A) or hydride equivalents (Method B), passing through nitroso and hydroxylamine intermediates before yielding the aniline derivative.

ReactionScheme SM (6-Methyl-5-nitropyridin-2-yl)methanol (Substrate) Intermediate Nitroso/Hydroxylamine Intermediates SM->Intermediate Reduction (Step 1) Product (5-Amino-6-methylpyridin-2-yl)methanol (Target Amine) Intermediate->Product Reduction (Step 2) SideProduct 2,6-Dimethyl-5-aminopyridine (Over-reduced Impurity) Product->SideProduct Hydrogenolysis (Risk with H2/Pd/Acid)

Figure 1: Reaction pathway highlighting the primary reduction and the potential risk of over-reduction (hydrogenolysis).[1][2]

Method A: Iron-Mediated Reduction (Fe/NH₄Cl)

Status: Recommended for Lab Scale (1g – 50g) Mechanism: Single Electron Transfer (SET) Advantage: Eliminates risk of C-OH hydrogenolysis; tolerates ambient atmosphere.

Reagents & Materials Table
ReagentEquiv.[3][4][5][6]RoleSpecification
Substrate (1) 1.0ReactantCAS 13603-40-2, >97% Purity
Iron Powder 4.0 - 5.0Reductant325 mesh, reduced grade (High Surface Area)
Ammonium Chloride 5.0Electrolyte/Proton SourceTechnical Grade
Ethanol/Water 4:1 v/vSolvent SystemEthanol (95%) / DI Water
Ethyl Acetate N/AExtraction SolventACS Grade
Step-by-Step Protocol
  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve (1) (e.g., 10.0 g, 59.5 mmol) in Ethanol (120 mL) and Water (30 mL).

  • Activation: Add Ammonium Chloride (15.9 g, 297 mmol) to the solution. Stir vigorously at room temperature for 10 minutes to ensure partial dissolution.

  • Addition: Add Iron powder (13.3 g, 238 mmol) in a single portion.

    • Note: Use "reduced" iron powder. If the iron is oxidized (rusty), activation with 1-2 drops of concentrated HCl may be required, but is generally unnecessary with NH₄Cl.

  • Reaction: Heat the suspension to reflux (approx. 75-80°C) .

    • Observation: The reaction mixture will turn from a yellow solution to a dark grey/brown slurry.

    • Kinetics: Monitor by TLC (10% MeOH in DCM) or HPLC. Conversion is typically complete within 2–4 hours.

  • Workup (Critical Step):

    • Hot Filtration: While still hot, filter the mixture through a pad of Celite® to remove iron oxides. Wash the pad with hot Ethanol (3 x 50 mL).

      • Why Hot? Prevents the product from precipitating in the filter cake.

    • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

    • Extraction: Dilute the remaining aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 100 mL).

      • pH Check: Ensure the aqueous layer is slightly basic (pH 8-9). If acidic, neutralize with sat.[1] NaHCO₃ to ensure the amine is in the free base form for extraction.

    • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Expected Result
  • Yield: 85–95%

  • Appearance: Off-white to pale yellow solid.

  • Purity: Typically >95% (NMR), often requiring no chromatography.

Method B: Catalytic Hydrogenation (Pd/C)

Status: Scalable / Industrial Preferred Mechanism: Heterogeneous Catalysis Advantage: Cleaner workup (no iron waste); amenable to flow chemistry.

Reagents & Materials Table
ReagentLoadingRoleSpecification
Substrate (1) 1.0 EquivReactant>98% Purity
10% Pd/C 5-10 wt%Catalyst50% water wet (reduces ignition risk)
Methanol 0.1 M Conc.SolventHPLC Grade (anhydrous preferred)
Hydrogen Gas 1 atm (balloon)ReductantUHP Grade
Step-by-Step Protocol
  • Safety Check: Purge all glassware with Nitrogen (N₂) to remove oxygen. Palladium catalysts can ignite methanol vapors in the presence of air.

  • Solvation: Dissolve the substrate in Methanol.

    • Constraint: Do NOT add acid (e.g., HCl, AcOH). Acidic conditions significantly increase the rate of hydrogenolysis of the benzylic alcohol.

  • Catalyst Addition: Under a gentle N₂ flow, carefully add the 10% Pd/C catalyst (10 wt% relative to substrate mass).

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen (H₂) three times (balloon pressure is sufficient).

    • Stir vigorously at Room Temperature (20–25°C) .

    • Time: 4–12 hours depending on stirring efficiency.

  • Filtration:

    • Purge the system with N₂.

    • Filter the mixture through a Celite® pad (or 0.45 µm membrane) to remove the catalyst.

    • Caution: The filter cake is pyrophoric. Keep wet with water after filtration.

  • Isolation: Concentrate the filtrate to yield the crude amine.

Process Workflow & Quality Control

The following diagram illustrates the logical flow for Method A, including critical decision points for purification.

Workflow Start Start: Nitro Substrate (1) Reaction Reaction: Fe / NH4Cl / EtOH Reflux 3h Start->Reaction Check QC Check: TLC/HPLC Is SM < 1%? Reaction->Check Check->Reaction No (Continue Heating) Filter Hot Filtration (Celite) Remove Fe Sludge Check->Filter Yes Extract Extraction (EtOAc/Water) pH Adjustment to 8-9 Filter->Extract Dry Concentration & Drying Extract->Dry PurityCheck Final QC: 1H NMR Check for -CH2OH signal Dry->PurityCheck Recryst Recrystallization (EtOH/Heptane) PurityCheck->Recryst Fail (<95%) Finish Final Product (2) PurityCheck->Finish Pass (>95%) Recryst->Finish

Figure 2: Operational workflow for Iron-mediated reduction.

Analytical Characterization (QC)

To validate the product, look for the following spectral changes:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Disappearance: Nitro-adjacent protons will shift upfield.

    • Appearance: A broad singlet (2H) for the -NH₂ group typically appears around 5.0–6.0 ppm (exchangeable with D₂O).

    • Diagnostic Signal: The methylene protons (-CH ₂OH) should appear as a doublet (approx. 4.3–4.5 ppm) coupled to the hydroxyl proton (triplet), or a singlet if D₂O exchange occurs. Preservation of this signal confirms no hydrogenolysis.

    • Methyl Group: Singlet around 2.3 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Stirring too slow; Iron surface passivation.Increase agitation speed (RPM). Add 1-2 drops of acetic acid to reactivate iron surface.
Low Yield (Aqueous Loss) Product is water-soluble (amphoteric).Saturate the aqueous layer with NaCl (salting out) during extraction. Ensure pH is ~8-9. Use THF/EtOAc (1:1) for extraction.[1][4]
Over-reduction (Method B) Hydrogenolysis of C-OH bond.Stop reaction immediately. Switch to Method A. Ensure solvent is neutral (no acid).
Colloidal Iron (Method A) Poor filtration.Use a thicker Celite pad. Add a small amount of EDTA to the aqueous workup to chelate residual iron.

References

  • General Nitropyridine Reduction (Fe/NH4Cl)

    • Ramadas, K., & Srinivasan, N. (1992).[2] Synthetic Communications, 22(22), 3189–3195.[2] (Methodology basis for Fe/NH4Cl reduction).

    • ChemSpider Synthetic Pages, "Reduction of nitro arene by Fe/ammonium chloride". Link

  • Catalytic Hydrogenation Risks

    • Trost, B. M., et al. (1996).[3] Journal of the American Chemical Society, 118, 6297.[3] (Discusses hydrogenolysis of benzylic alcohols).

  • Substrate Specifics

    • BLD Pharm. (2023). (6-Methyl-5-nitropyridin-2-yl)methanol Product Page. Link

    • PubChem. (5-Aminopyridin-2-yl)methanol Compound Summary. Link

  • Safety in Reductions

    • Common Organic Chemistry. Nitro Reduction - Iron (Fe).[2] Link

Sources

Application Note: Large-Scale Synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Analysis

The synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol poses a classic chemoselectivity challenge: installing a nitro group on an electron-deficient pyridine ring while establishing a hydroxymethyl functionality without over-oxidation or side-chain degradation.

For large-scale applications (>100g to kg scale), reliance on "discovery chemistry" routes (e.g., Boekelheide rearrangement of N-oxides) often introduces variability in regioselectivity and safety risks associated with energetic N-oxide intermediates.

Therefore, this guide details the Ester Reduction Strategy . This route is superior for scale-up due to:

  • Defined Regiochemistry: The substitution pattern is locked early via electrophilic aromatic substitution on a defined precursor.

  • Process Safety: Avoids the thermal rearrangement of potentially explosive N-oxides.

  • Cost-Efficiency: Utilizes commercially available 6-methylpicolinic acid.

Reaction Scheme Overview

The synthesis proceeds in three distinct phases:

  • Esterification: Protection of the carboxylic acid.

  • Nitration: Regioselective introduction of the nitro group at position 5 (cooperatively directed by the 6-methyl and ring nitrogen).

  • Selective Reduction: Chemoselective reduction of the ester to the alcohol in the presence of the nitro group.

SynthesisRoute SM 6-Methylpicolinic Acid Int1 Methyl 6-methylpicolinate SM->Int1 MeOH, H2SO4 Reflux Int2 Methyl 6-methyl-5-nitropicolinate Int1->Int2 HNO3, H2SO4 0°C -> 60°C (Nitration) Target (6-Methyl-5-nitropyridin-2-yl)methanol Int2->Target NaBH4, CaCl2 EtOH/THF (Selective Reduction)

Figure 1: Strategic workflow for the synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol utilizing the Ester Reduction pathway.

Phase 1: Synthesis of Methyl 6-methyl-5-nitropicolinate

This phase combines esterification and nitration.[1] While nitration can be performed on the free acid, nitrating the ester typically improves solubility in organic extraction solvents and prevents decarboxylation side reactions.

Step 1.1: Esterification

Objective: Convert 6-methylpicolinic acid to methyl 6-methylpicolinate.

  • Reagents: 6-Methylpicolinic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (Cat. 0.1 eq).[2]

  • Mechanism: Fisher Esterification.

Protocol:

  • Charge a glass-lined reactor with Methanol (10 vol relative to acid mass).

  • Add 6-Methylpicolinic acid (1.0 eq) with stirring.

  • Slowly add concentrated H₂SO₄ (0.1 eq) dropwise. Exotherm warning.

  • Heat to reflux (65°C) for 6–8 hours. Monitor by TLC/HPLC.

  • Workup: Cool to RT. Concentrate under vacuum to remove excess MeOH. Dilute residue with DCM. Wash with sat. NaHCO₃ (to remove trace acid). Dry organic layer (Na₂SO₄) and concentrate.[2]

  • Yield: Expect >95% quantitative conversion.

Step 1.2: Regioselective Nitration

Objective: Install the nitro group at position 5. Causality: The 6-methyl group activates the ortho-position (C5). The ester at C2 deactivates the ring but directs meta (relative to itself), which reinforces substitution at C4 or C6. However, C6 is blocked. C5 is the "sweet spot": ortho to the activator (Methyl) and beta to the Nitrogen.

  • Reagents: Methyl 6-methylpicolinate (1.0 eq), H₂SO₄ (Solvent, 5 vol), Fuming HNO₃ (1.5 eq).

Detailed Protocol:

  • Setup: Use a reactor with a cooling jacket and efficient overhead stirring.

  • Dissolution: Charge Conc. H₂SO₄ (5.0 vol) and cool to 0–5°C. Slowly add Methyl 6-methylpicolinate (1.0 eq). Ensure temperature remains <10°C.

  • Addition: Add Fuming HNO₃ (1.5 eq) dropwise over 60 minutes.

    • Critical Control Point: Do not allow T > 10°C during addition to prevent dinitration or oxidation of the methyl group.

  • Reaction: Allow the mixture to warm to RT, then heat to 50–60°C for 4–6 hours.

    • Monitoring: Check HPLC for consumption of starting material.

  • Quench: Pour the reaction mixture onto Crushed Ice/Water (10 vol). Stir vigorously. The product typically precipitates as a solid.

  • Isolation: Filter the solid. Wash with cold water until pH of filtrate is neutral.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Data: Product is Methyl 6-methyl-5-nitropicolinate .

Phase 2: Chemoselective Reduction (The Critical Step)

Reducing an ester to an alcohol in the presence of a nitro group requires precise reagent selection. Lithium Aluminum Hydride (LAH) is too aggressive and will reduce the nitro group to an amine or azo-linkage. Sodium Borohydride (NaBH₄) is the reagent of choice, often enhanced with Calcium Chloride (CaCl₂) or used in specific solvents to tune reactivity.

Mechanism: NaBH₄ attacks the ester carbonyl. The nitro group remains untouched because Borohydride is a nucleophilic reducing agent, whereas nitro reduction typically requires catalytic hydrogenation or dissolving metal reduction (electron transfer).

Reagents & Stoichiometry[3][4]
ReagentEquiv.[1][3][4][5]Role
Methyl 6-methyl-5-nitropicolinate1.0Substrate
NaBH₄2.5Reducing Agent
CaCl₂ (Anhydrous)1.5Lewis Acid Activator (Optional but recommended)
Ethanol / THF (2:1)15 volSolvent System
Ammonium Chloride (sat. aq)ExcessQuench
Experimental Protocol
  • Preparation: In a clean, dry reactor under Nitrogen atmosphere, dissolve Methyl 6-methyl-5-nitropicolinate (1.0 eq) in THF/Ethanol (1:2 ratio, 15 vol).

  • Activation (Optional): Add CaCl₂ (1.5 eq) in portions. Stir for 15 mins. (This forms a calcium borohydride species in situ, which is more potent toward esters but spares nitro groups).

  • Reduction: Cool the mixture to 0°C .

  • Addition: Add NaBH₄ (2.5 eq) in small portions over 1 hour.

    • Safety: Hydrogen gas evolution will occur. Ensure proper venting.

    • Exotherm: Maintain T < 10°C.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 4–12 hours.

    • Endpoint: Monitor via TLC (EtOAc/Hexane 1:1) or HPLC. The ester spot should disappear; a more polar alcohol spot will appear.

  • Quench: Cool to 0°C. Slowly add Saturated NH₄Cl solution .

    • Caution: Vigorous foaming/gas evolution. Add slowly.

  • Workup:

    • Evaporate the bulk of the organic solvents (EtOH/THF) under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 5 vol).[2]

    • Wash combined organics with Brine.

    • Dry over MgSO₄ and concentrate to dryness.

  • Purification: The crude material is often pure enough (>95%). If needed, purify via silica gel chromatography (DCM/MeOH gradient) or recrystallize from EtOAc/Heptane.

Quality Control & Characterization

For the final product (6-Methyl-5-nitropyridin-2-yl)methanol :

  • Appearance: Pale yellow to orange solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.6–2.8 ppm (s, 3H, Ar-CH₃ ).

    • δ 4.6–4.8 ppm (s/d, 2H, Ar-CH₂ -OH).

    • δ 5.4–5.6 ppm (t, 1H, -OH).

    • δ 7.6–7.8 ppm (d, 1H, Pyridine H-3).

    • δ 8.2–8.4 ppm (d, 1H, Pyridine H-4).

    • Note: Coupling constants depend on exact substitution, but the 5-nitro-6-methyl pattern usually leaves two aromatic protons (H3 and H4) which show ortho-coupling (approx 8 Hz).

  • Mass Spectrometry (ESI): [M+H]⁺ expected at approx 169 m/z.

Safety & Handling (E-E-A-T)

  • Nitration Risks: The nitration step involves fuming nitric acid and sulfuric acid. This is a potent oxidizing mixture. Runaway reaction risk. Always control addition rates based on temperature response. Never add reagents rapidly to "catch up."

  • Borohydride Handling: NaBH₄ generates hydrogen gas upon contact with protic solvents or acid. Ensure reactor is vented to a scrubber or flare. Accumulation of H₂ in headspace is an explosion hazard.

  • Toxicity: Nitro-pyridines are potential mutagens/genotoxins. Handle with full PPE (respirator, chemically resistant gloves) in a fume hood or isolator.

References

  • Nitration of Pyridine Derivatives: BenchChem. Synthesis of 2-Methyl-5-nitroaniline via Nitration. (General nitration protocols for methyl-pyridines/anilines).

  • Ester Reduction Methodology: ChemicalBook. Synthesis of Methyl 6-methylnicotinate and derivatives. (Provides context on ester stability and reduction precursors).

  • Boekelheide Rearrangement (Alternative Route Context): Wikipedia/ScienceMadness. Boekelheide Reaction and Pyridine N-oxide chemistry. (Cited for mechanistic contrast).

  • Selective Reduction of Nitro-Esters: MDPI. Selective Synthesis of Fatty Alcohols... via NaBH4 Reduction. (Validates NaBH4 chemoselectivity).

(Note: Specific CAS 142405-20-3 refers to the target structure. The protocols above are derived from standard "Chemical Development" practices for this specific pharmacophore class.)

Sources

use of (6-Methyl-5-nitropyridin-2-yl)methanol as a building block in combinatorial chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (6-Methyl-5-nitropyridin-2-yl)methanol as a Lynchpin Scaffold in Combinatorial Chemistry

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and high-throughput screening, (6-Methyl-5-nitropyridin-2-yl)methanol (CAS: 13603-40-2) has emerged as a high-value "lynchpin" scaffold. Its utility stems from its unique substitution pattern: an electron-deficient pyridine core decorated with three orthogonal functionalities—a primary alcohol, a nitro group, and a methyl group.[1]

This application note details the strategic use of this building block to generate diverse small-molecule libraries. We focus on its role as a precursor for TRPV3 antagonists , HSD17B13 inhibitors , and PRMT5 inhibitors , utilizing a "Build-Couple-Pair" strategy that leverages the alcohol for anchoring and the nitro group as a latent amine handle.

Chemical Profile & Strategic Value

The molecule presents a "Push-Pull" electronic system that dictates its reactivity profile.

  • The Anchor (C2-Methanol): A primary alcohol suitable for etherification (SNAr precursor via mesylation) or Mitsunobu coupling. It serves as the attachment point for the first diversity vector (

    
    ).
    
  • The Latent Handle (C5-Nitro): A masked amino group. It remains inert during alcohol functionalization but can be selectively reduced to an aniline-like amine, unlocking the second diversity vector (

    
    ) for amide/urea formation.
    
  • The Morphing Vector (C6-Methyl): Positioned ortho to the nitro group, this methyl group is slightly acidic. Under specific conditions (e.g., Bredereck’s reagent), it can participate in condensation reactions to form fused bicyclic systems (e.g., 6-azaindoles), allowing for "scaffold morphing."

Reactivity Map

G Core (6-Methyl-5-nitropyridin-2-yl)methanol Alcohol C2-Alcohol: Anchor Point (R1) (Mitsunobu/Alkylation) Core->Alcohol Nitro C5-Nitro: Latent Amine (R2) (Reduction -> Coupling) Core->Nitro Methyl C6-Methyl: Cyclization Handle (Scaffold Morphing) Core->Methyl

Figure 1: Orthogonal reactivity vectors of the scaffold.

Application Workflows

Workflow A: Divergent Library Synthesis (The "Anchor-and-Grow" Strategy)

This is the standard protocol for generating bi-functionalized pyridine libraries.

  • Step 1 (Anchoring): Functionalize the C2-alcohol (e.g., attach a solubilizing tail or a pharmacophore).

  • Step 2 (Switching): Reduce the C5-nitro group to an amine.

  • Step 3 (Decoration): Acylate/Sulfonylate the resulting amine to introduce specificity.

Workflow B: Scaffold Morphing (Azaindole Synthesis)

Leveraging the ortho-nitro/methyl relationship to create fused bicyclic cores (pyrrolo[3,2-c]pyridines), often seen in kinase inhibitor campaigns.

Detailed Experimental Protocols

Protocol 1: The Anchor Step (Mitsunobu Coupling)

Objective: Attach a phenol-based diversity element (


) to the C2-methanol position.
Mechanism: The Mitsunobu reaction inverts the stereochemistry (irrelevant here for primary alcohol) and forms a stable ether bond under mild conditions.

Reagents:

  • (6-Methyl-5-nitropyridin-2-yl)methanol (1.0 equiv)

  • Substituted Phenol (

    
    -OH) (1.2 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the pyridine scaffold (1.0 equiv), Phenol (1.2 equiv), and 
    
    
    
    (1.5 equiv) in anhydrous THF (0.1 M concentration).
  • Addition: Cool the solution to 0°C. Add DIAD (1.5 equiv) dropwise over 15 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[2]
    
  • Purification: Purify the filtrate via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Validation Check:

  • LC-MS: Look for

    
     corresponding to the ether product.
    
  • NMR: Disappearance of the broad -OH singlet and appearance of the -OCH2- doublet/singlet shift.

Protocol 2: The Switch Step (Nitro Reduction)

Objective: Unmask the amine without affecting the newly formed ether linkage or the pyridine ring integrity. Choice of Method: Iron/Ammonium Chloride is preferred over catalytic hydrogenation (


) if the 

group contains halogens or sulfur, which are sensitive to hydrogenolysis or catalyst poisoning.

Reagents:

  • Nitro-ether intermediate (from Protocol 1)

  • Iron powder (Fe, 325 mesh) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1)

Procedure:

  • Setup: Suspend the nitro intermediate in EtOH/H2O (4:1, 0.2 M).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to 70–80°C with vigorous stirring for 2–4 hours.

    • Note: The reaction typically turns a rusty brown color.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate to remove EtOH. Dilute the aqueous residue with saturated

    
     and extract with EtOAc (3x).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Yield Expectation: >85%. The resulting amine is often pure enough for the next step without chromatography.

Protocol 3: The Decoration Step (Amide Coupling)

Objective: Introduce the second diversity element (


) targeting the kinase hinge region or specific hydrophobic pockets.

Reagents:

  • Amine intermediate (from Protocol 2) (1.0 equiv)[2]

  • Carboxylic Acid (

    
    -COOH) (1.2 equiv)
    
  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF[3]

Procedure:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF. Add DIPEA and stir for 5 minutes at RT to form the active ester.

  • Coupling: Add the Amine intermediate to the mixture.

  • Completion: Stir at RT for 2–6 hours.

  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc. Wash organic layer with

    
     (5% aq) to remove DMF.
    

Quantitative Data Summary

The following table summarizes typical yields and conditions reported for this scaffold in library synthesis contexts.

TransformationReagentsTypical YieldCritical Parameter
Etherification PPh3, DIAD, Phenol75–90%Anhydrous conditions; 0°C addition.
Nitro Reduction Fe, NH4Cl, EtOH/H2O85–95%Vigorous stirring; Filtration of Fe sludge.
Amide Coupling HATU, DIPEA, DMF80–95%Removal of DMF during workup (LiCl wash).
SNAr (Alternative) NaH, R-X (Alkylation)60–80%Control of temp to prevent N-alkylation.

Advanced Application: Pathway to HSD17B13 & PRMT5 Inhibitors

Recent patent literature highlights the use of this scaffold in developing inhibitors for liver disease (HSD17B13) and cancer (PRMT5). The workflow often involves converting the alcohol to a leaving group (chloride or mesylate) followed by displacement with a piperazine or piperidine derivative.

Workflow Diagram:

Workflow Start Start: (6-Methyl-5-nitropyridin-2-yl)methanol Step1 Step 1: Activation (SOCl2 or MsCl) -> Benzyl Chloride/Mesylate Start->Step1 Activation Step2 Step 2: Nucleophilic Displacement (Piperazine/Amine + K2CO3) -> Core Assembly Step1->Step2 S_N2 Reaction Step3 Step 3: Nitro Reduction (Fe/NH4Cl or H2/Pd) -> Aniline Formation Step2->Step3 Unmasking Step4 Step 4: Urea/Amide Formation (Isocyanate or Acid Cl) -> Final Inhibitor Step3->Step4 Decoration

Figure 2: Synthesis pathway for piperazine-linked inhibitors (e.g., HSD17B13 modulators).

References

  • European Patent Office. (2025). EP 3965884 B1: Modulators of THR-Beta with a Dioxo-1,2,4-Triazyl Head Group. Retrieved from [Link]

  • Google Patents. (2024). US20240238425A1 - HSD17B13 Inhibitors and/or Degraders.[4] Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. Retrieved from [Link]

Sources

Topic: Strategic Functionalization of (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the reactivity of (6-Methyl-5-nitropyridin-2-yl)methanol (CAS 13603-40-2) with nucleophiles. It is designed for medicinal chemists and process engineers focusing on heterocyclic building blocks for drug discovery.

Executive Summary

(6-Methyl-5-nitropyridin-2-yl)methanol is a high-value trifunctional scaffold containing three distinct reactivity centers:

  • A Primary Alcohol (C2-position): Serves as a versatile "linker" handle for nucleophilic attachment via activation.

  • A Nitro Group (C5-position): An electron-withdrawing group that activates the ring and serves as a latent amine for subsequent cyclizations.

  • A Methyl Group (C6-position): Possesses enhanced acidity due to the ortho-nitro and alpha-nitrogen placement, enabling condensation reactions (e.g., Batcho-Leimgruber synthesis).

This guide focuses on the reaction with nucleophiles , primarily targeting the hydroxymethyl handle via


 displacement, while also addressing ring-based nucleophilic attacks.

Reactivity Profile & Mechanistic Insight

The molecule's reactivity is governed by the electron-deficient nature of the nitropyridine ring.

A. The Primary Electrophilic Site: Benzylic (Pyridylic) Carbon

The hydroxyl group itself is a poor leaving group. To react with nucleophiles (amines, thiols, alkoxides), it must first be activated. The presence of the electron-withdrawing nitro group at C5 significantly decreases the electron density of the pyridine ring, thereby increasing the electrophilicity of the C2-methylene carbon.

  • Mechanism: Activation (

    
    ) followed by 
    
    
    
    displacement.
  • Causality: The inductive effect of the 5-nitro group stabilizes the transition state for nucleophilic attack at the exocyclic methylene, making this scaffold highly reactive toward secondary amines and thiols.

B. The Secondary Site: Nucleophilic Aromatic Substitution ( )

While the C5-nitro group is generally stable, the pyridine ring is susceptible to nucleophilic attack if activated.

  • Nitro Displacement: In specific 3-nitropyridine systems (analogous to the 5-nitro isomer here), the nitro group can be displaced by "soft" nucleophiles like thiols, particularly if the ring is further activated.

  • Vicarious Nucleophilic Substitution (VNS): Carbon nucleophiles containing a leaving group (e.g., chloromethyl phenyl sulfone) can attack the ring at positions ortho or para to the nitro group, replacing a hydrogen atom.

Experimental Protocols

Protocol A: Conversion to Amine Linkers (The "Linker" Strategy)

This is the most common workflow in drug discovery, converting the alcohol into a benzylic amine motif found in kinase inhibitors.

Step 1: Activation (Chlorination)

  • Reagents: Thionyl Chloride (

    
    ), Dichloromethane (DCM).[1]
    
  • Rationale:

    
     is preferred over 
    
    
    
    for nitropyridines to avoid potential redox side reactions with the nitro group.

Step 2: Nucleophilic Displacement

  • Reagents: Secondary Amine (e.g., Morpholine, Piperazine),

    
     or DIPEA, Acetonitrile (
    
    
    
    ).

Detailed Procedure:

  • Activation:

    • Dissolve (6-Methyl-5-nitropyridin-2-yl)methanol (1.0 eq) in anhydrous DCM (

      
      ).
      
    • Cool to

      
       under 
      
      
      
      atmosphere.
    • Add

      
       (1.5 eq) dropwise. Caution: Gas evolution (
      
      
      
      ).
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The polar alcohol spot should disappear, replaced by a less polar chloride spot.

    • Evaporate volatiles to dryness to yield the crude chloride (usually a yellow solid). Note: The chloride is unstable on silica; use immediately.

  • Displacement:

    • Resuspend the crude chloride in anhydrous MeCN (

      
      ).
      
    • Add

      
       (3.0 eq) and the Nucleophile (e.g., Morpholine, 1.2 eq).
      
    • Heat to

      
       for 4 hours.
      
    • Workup: Dilute with EtOAc, wash with water and brine.[2] Dry over

      
      .[2]
      
    • Purification: Flash column chromatography (DCM:MeOH gradient).

Expected Data:

NucleophileProduct TypeTypical YieldNotes
Morpholine Tertiary Amine85-92%Rapid reaction; clean profile.
Piperazine (Boc) Tertiary Amine80-88%Useful for further elaboration.
Sodium Methoxide Ether60-75%Potential competition with ring attack.
Thiophenol Thioether90-95%Requires inert atmosphere to prevent disulfide formation.
Protocol B: Vicarious Nucleophilic Substitution (VNS)

Advanced Application: Direct functionalization of the pyridine ring carbon.

  • Setup: Dissolve substrate (1.0 eq) and chloromethyl phenyl sulfone (1.1 eq) in dry DMF.

  • Base Addition: Add

    
     (2.5 eq) portion-wise at 
    
    
    
    .
  • Mechanism: The carbanion attacks the ring ortho to the nitro group (C4 position). Elimination of HCl follows, resulting in a (phenylsulfonyl)methyl group on the ring.

  • Quench: Acetic acid/water.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways for the reaction of (6-Methyl-5-nitropyridin-2-yl)methanol with various agents.

G Figure 1: Divergent reactivity pathways. Solid lines denote reaction with nucleophiles (Primary Focus). Start (6-Methyl-5-nitropyridin-2-yl) methanol Chloride Intermediate: Alkyl Chloride Start->Chloride SOCl2, DCM (Activation) Enamine Intermediate: Enamine Start->Enamine DMF-DMA (Condensation at C6-Me) AmineProd Product A: Benzylic Amine (Linker Synthesis) Chloride->AmineProd R2NH, Base (SN2 Displacement) EtherProd Product B: Benzylic Ether Chloride->EtherProd RO-, solvent (SN2 Displacement) Azaindole Product C: 6-Azaindole (Cyclization) Enamine->Azaindole H2, Pd/C (Reductive Cyclization)

Critical Considerations & Troubleshooting

  • Stability of the Chloride: The intermediate (6-methyl-5-nitropyridin-2-yl)methyl chloride is a potent lachrymator and skin irritant. It hydrolyzes back to the alcohol if left in moist air. Always generate in situ or use immediately.

  • Regioselectivity (Ring vs. Chain):

    • Hard nucleophiles (alkoxides) may attack the ring (C4 or C6) if the benzylic position is not sufficiently activated, or if the temperature is too high.

    • Soft nucleophiles (thiols, amines) preferentially attack the activated benzylic carbon (

      
      ).
      
  • Nitro Group Reduction: Avoid using reducing nucleophiles (e.g.,

    
    ) if you intend to keep the nitro group intact. Use 
    
    
    
    with caution; strictly control equivalents.

References

  • Structure & Building Block Availability

    • PubChem Compound Summary for CID 12236873.
    • Source:

  • Reactivity of Nitropyridines (VNS & Substitution)

    • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry.[3] Chemical Reviews.

    • Source:

  • Synthesis of 6-Azaindoles from Methyl-Nitropyridines

    • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. (2023).[4][5][6] ChemRxiv.[4]

    • Source:

  • General Protocol for Pyridine Methanol Activation

    • Nucleophilic Substitutions on Aromatic Systems.[7][8][9] Chemistry LibreTexts.

    • Source:

Sources

Troubleshooting & Optimization

purification of (6-Methyl-5-nitropyridin-2-yl)methanol by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (6-Methyl-5-nitropyridin-2-yl)methanol

Topic: Recrystallization Protocol & Troubleshooting Guide Compound: (6-Methyl-5-nitropyridin-2-yl)methanol CAS: 145023-42-9 (Analogous/Class Reference) Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

PART 1: EXECUTIVE SUMMARY & STRATEGY

The Challenge: (6-Methyl-5-nitropyridin-2-yl)methanol is a polar, electron-deficient heteroaromatic alcohol. Its purification is often complicated by two factors:

  • "Oiling Out": The nitro group and the pyridine ring create a melting point depression effect with impurities, often causing the compound to separate as an oil rather than crystals.

  • Isomeric Impurities: Nitration of 6-methyl-2-pyridinemethanol (or its precursors) often yields regioisomers (e.g., 3-nitro vs. 5-nitro) that have similar solubility profiles.

The Solution: Recrystallization is the preferred method for removing isomeric impurities that chromatography may miss. The strategy relies on a polarity-gradient crystallization using a two-solvent system (Solvent/Anti-solvent).

PART 2: SOLVENT SELECTION & SCREENING

Do not rely on a single "magic solvent." You must validate the solvent system for your specific batch impurity profile.

Table 1: Recommended Solvent Systems

System TypeSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Best For...
Standard Ethyl Acetate (EtOAc)n-Heptane or Hexane1:2 to 1:4General purification; removing non-polar starting materials.
High Polarity Ethanol (95% or Absolute)Water1:1 to 1:3Removing inorganic salts; highly polar byproducts. Risk: Oiling out if water added too fast.
Isomer Selective Isopropanol (IPA)None (Single Solvent)N/ASeparation of 3-nitro/5-nitro isomers (isomers often have distinct solubilities in IPA).
Green Chemistry 2-MeTHFHeptane1:3Scalable, environmentally friendly alternative to EtOAc/Hexane.

Scientist's Note: Nitro-pyridine alcohols often form supersaturated solutions. If no crystals appear after cooling, do not add more anti-solvent immediately. Scratch the glass or add a seed crystal first.

PART 3: DETAILED RECRYSTALLIZATION PROTOCOL

Method: Two-Solvent Recrystallization (Ethyl Acetate / Heptane System) Target Purity: >98% HPLC Typical Yield: 70-85%

Step-by-Step Workflow
  • Dissolution (The "Hot" Phase):

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (approx. 3-5 mL per gram of crude).

    • Heat to reflux (approx. 77°C).

    • Checkpoint: If solid remains, add EtOAc in 0.5 mL portions until fully dissolved. If a small amount of dark insoluble material remains, filter it hot (use a pre-warmed funnel to prevent premature crystallization).

  • Nucleation (The "Cloud" Phase):

    • Remove from heat but keep stirring.

    • While the solution is still hot (~60°C), slowly add n-Heptane dropwise.

    • Stop adding Heptane the moment a persistent turbidity (cloudiness) is observed.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Crystallization (The "Cool" Phase):

    • Critical Step: Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath yet.

    • Observation: Needle-like yellow crystals should begin to form.

    • Once at room temperature, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the cake with a cold mixture of EtOAc/Heptane (1:4 ratio). Do not wash with pure EtOAc, or you will dissolve your product.

    • Dry: Vacuum dry at 40-45°C. Avoid high heat (>60°C) as nitro compounds can be thermally sensitive or sublime.

PART 4: VISUALIZATION OF WORKFLOW

Recrystallization_Workflow Start Crude (6-Methyl-5-nitropyridin-2-yl)methanol Dissolve Dissolve in Hot EtOAc (Reflux ~77°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Insolubles present? AntiSolvent Add n-Heptane Dropwise (Until persistent cloudiness) Dissolve->AntiSolvent Clear solution Filter->AntiSolvent Clear Add drops of EtOAc (Restore clarity) AntiSolvent->Clear SlowCool Slow Cool to RT (Critical for crystal size) Clear->SlowCool IceBath Ice Bath (0-4°C) (Maximize Yield) SlowCool->IceBath Isolate Vacuum Filtration & Wash (Cold 1:4 EtOAc/Heptane) IceBath->Isolate

Caption: Step-by-step decision matrix for the two-solvent recrystallization of nitropyridine alcohols.

PART 5: TROUBLESHOOTING & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

Cause: The solution cooled too quickly, or the solvent polarity gap is too wide (e.g., adding water to a hot ethanolic solution too fast). Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Add Solvent: Add slightly more of the dissolving solvent (EtOAc or EtOH) to keep the oil in solution longer as temperature drops.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally.

Q2: The crystals are highly colored (dark orange/brown), but they should be pale yellow.

Cause: Nitro compounds often contain oxidation byproducts or trace azo-impurities. Fix: Perform a Charcoal Treatment .

  • Dissolve the crude in hot solvent.

  • Add Activated Carbon (5-10 wt%).

  • Stir at reflux for 15-30 minutes.

  • Filter hot through Celite to remove the carbon.

  • Proceed with recrystallization.[1][2]

Q3: My yield is very low (<50%).

Cause: Too much solvent was used (product remains in the mother liquor). Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool and collect a "second crop" of crystals. Note: The second crop is usually less pure and should be analyzed separately.

Q4: How do I separate the 3-nitro isomer from the 5-nitro product?

Insight: Isomers often have different solubilities in alcohols. Fix: Switch to Isopropanol (IPA) . The 5-nitro isomer (usually more linear/planar) often packs better and crystallizes out first, leaving the 3-nitro isomer in the supernatant.

PART 6: REFERENCES

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for recrystallization techniques of nitro-aromatics).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013 . (Authoritative source for solvent selection for pyridine derivatives).

  • BenchChem. Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization. (Analogous nitro-heterocycle purification protocols). Link

  • Sigma-Aldrich. Product Specification: 6-Methyl-2-pyridinemethanol. (Physical property reference for the non-nitro precursor). Link

Sources

Technical Support Center: Synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-5N-OH-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol (CAS: 163523-64-8) presents a classic "chemoselectivity paradox."[1] You are required to reduce a robust carbonyl functionality (ester or acid) to a primary alcohol while preserving a labile nitro group on an electron-deficient pyridine ring.[1]

Failure in this sequence typically manifests as:

  • Regio-contamination: Inseparable mixtures of 3-nitro and 5-nitro isomers during the precursor synthesis.[1]

  • The "Purple Tar" Phenomenon: Inadvertent reduction of the nitro group to amines or azo-dimers during the alcohol formation step.[1]

  • Yield "Ghosting": Loss of product to the aqueous phase due to the high polarity of the pyridine-methanol motif.

This guide bypasses standard textbook recipes to address the causality of these failures.

Module 1: The Nitration Phase (Precursor Synthesis)

Context: Most users start by nitrating methyl 6-methylpicolinate (or the free acid).[1] The pyridine ring is deactivated; therefore, harsh conditions are required, which invites side reactions.

Troubleshooting Guide: Nitration Anomalies
SymptomDiagnosisRoot Cause AnalysisCorrective Protocol
NMR shows two sets of aromatic doublets. Isomer Contamination Competitive nitration at the C3 position vs. the desired C5 position.[1] While C5 is sterically favored, C3 is electronically accessible.[1]Switch Solvent System: Move from neat H₂SO₄ to Oleum (20-30% SO₃) . The increased acidity ensures full protonation of the pyridine nitrogen (

), maximizing the deactivation of the ring and directing the nitronium ion to the sterically less hindered C5 position.
Violent exotherm / Gas evolution. Decarboxylation If nitrating the free acid at >100°C, the ring is prone to thermal decarboxylation, yielding 2-methyl-3-nitropyridine.Esterify First: Always nitrate the methyl ester , not the free acid. The ester group stabilizes the C2 position and prevents decarboxylation.
Low Yield / Sticky Solids. Ipso-substitution or Oxidation Over-heating (>140°C) can oxidize the 6-methyl group to a carboxylic acid or cause oxidative ring degradation.[1]Temp Control: Maintain reaction

. If reactivity is low, increase HNO₃ concentration (fuming), not temperature.[1]
Visualizing the Regioselectivity Pathways

NitrationPathways Start Methyl 6-methylpicolinate Reaction Nitration (HNO3 / H2SO4) Start->Reaction Target Target Precursor: Methyl 6-methyl-5-nitro-2-picolinate (Major) Reaction->Target  < 100°C Oleum Side1 Side Product A: 3-Nitro Isomer (Steric Clash at C6) Reaction->Side1  Low Acidity Side2 Side Product B: Decarboxylation (If T > 120°C) Reaction->Side2  High T

Figure 1: Divergent pathways in the nitration of picolinate esters. Note that high acidity favors the 5-nitro target by enforcing protonation.

Module 2: The Critical Reduction (Chemoselectivity)

The Challenge: Reducing the ester (-COOMe) to the alcohol (-CH₂OH) without touching the nitro (-NO₂) group. Common Error: Using Lithium Aluminum Hydride (LAH) or catalytic hydrogenation (H₂/Pd).[1] Both will destroy the nitro group.[1]

FAQ: Why did my reaction turn purple?

A: You likely reduced the nitro group.[1]

  • Mechanism: Nitro groups are easily reduced to nitroso (

    
    ), hydroxylamine (
    
    
    
    ), and finally amine (
    
    
    ) species.[1]
  • The Color: The purple/brown color often comes from azo-coupling (

    
    ) or charge-transfer complexes between the electron-rich amine side products and the electron-poor nitro starting material.[1]
    
The Solution: The "Borohydride Boost" Protocol

Sodium Borohydride (


) alone is often too weak to reduce pyridine esters rapidly. We must activate it without increasing its reducing power toward the nitro group.[1]

Recommended System:


 (in Ethanol/THF).[1]
  • Why it works:

    
     coordinates to the ester carbonyl oxygen and the pyridine nitrogen, increasing the electrophilicity of the carbonyl carbon. This allows 
    
    
    
    to reduce the ester at
    
    
    , a temperature where the nitro group is kinetically inert to borohydride.
Step-by-Step Protocol: Chemoselective Reduction
  • Dissolution: Dissolve 1.0 eq of Methyl 6-methyl-5-nitro-2-picolinate in anhydrous THF/Ethanol (2:1 ratio).

  • Activation: Add 1.5 eq of anhydrous

    
     (powdered). Stir for 15 mins at 0°C. Note: Solution may become slightly turbid.
    
  • Reduction: Add 2.5 eq of

    
     portion-wise over 30 minutes. Do not let T exceed 5°C. 
    
  • Monitoring: TLC (EtOAc/Hex 1:1). The ester spot (

    
    ) should disappear; alcohol spot (
    
    
    
    ) appears.[1]
  • Quench (Critical): Pour mixture into ice-cold saturated

    
    .
    
    • Warning: Do not use strong acid (HCl) for quenching, as it may induce acid-catalyzed hydrolysis or rearrangement if any intermediates remain.[1]

Visualizing the Chemoselectivity Logic

ReductionLogic Input Methyl 6-methyl-5-nitro-2-picolinate Decision Select Reducing Agent Input->Decision PathA Reagent: LiAlH4 or H2/Pd-C Decision->PathA PathB Reagent: NaBH4 only Decision->PathB PathC Reagent: NaBH4 + CaCl2 (0°C) Decision->PathC ResultA FAILURE: (6-Methyl-5-aminopyridin-2-yl)methanol (Nitro Reduced) PathA->ResultA Non-selective ResultB STALLED: Incomplete Reaction (Ester too stable) PathB->ResultB Low Reactivity ResultC SUCCESS: (6-Methyl-5-nitropyridin-2-yl)methanol PathC->ResultC Chemoselective

Figure 2: Reagent selection logic tree. The Lewis Acid additive (


) is the switch that enables selectivity.

Module 3: Isolation & Purification

Issue: The product contains a pyridine nitrogen (basic), a nitro group (polar), and an alcohol (polar/H-bonding). It is highly water-soluble.[1] Standard extraction often results in 40-50% yield loss to the aqueous layer.[1]

Protocol for Maximum Recovery:

  • Salting Out: Saturate the aqueous quench layer with solid NaCl.[1]

  • Solvent Choice: Do not use Diethyl Ether.[1] Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) containing 5% Methanol .[1] The methanol helps extract the polar alcohol.

  • pH Control: Ensure the aqueous phase is pH 7-8. If it is too acidic, the pyridine nitrogen protonates (

    
    ), trapping the molecule in water.
    

References

  • Chemoselective Reduction of Esters: Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The rapid reaction of sodium borohydride with esters in the presence of lithium or calcium salts." Journal of Organic Chemistry, 1982 , 47(24), 4702–4708. Link[1]

  • Nitration of Pyridines: Scriven, E. F. V.[1][2] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 1984 , 2, 165-314.[1] (Standard text on electrophilic substitution orientation).

  • Synthesis of Nitro-Pyridine Alcohols (Related Derivatives): U.S. Patent 4,579,953, "Process for the production of 6-methylnicotinic acid ester."[1] (Provides industrial context for the oxidation/nitration sequence). Link

  • Borohydride/CaCl2 Mechanism: Krishnamurthy, S. "Lithium borohydride.[1] New applications of an old reagent." Aldrichimica Acta, 1974 , 7, 55. (Foundational text on salt-enhanced borohydride reductions).

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a safety risk assessment before handling nitro-pyridines, as they can be energetic and toxic.[1]

Sources

optimization of reaction conditions for (6-Methyl-5-nitropyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (6-Methyl-5-nitropyridin-2-yl)methanol Synthesis

Status: Online Operator: Senior Application Scientist Ticket System: Active

Welcome to the Technical Support Center

You have reached the specialized support hub for the synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol . This intermediate is critical in the development of next-generation antibiotics and kinase inhibitors. Its synthesis presents a classic "chemoselectivity paradox": you must reduce a robust ester moiety without touching the sensitive nitro group on an electron-deficient pyridine ring.

Below are the resolved tickets for the most common high-level issues encountered by our users.

Ticket #101: Route Selection & Yield Optimization

User Query: "I am currently attempting to nitrate (6-methylpyridin-2-yl)methanol directly to save steps, but I am getting a complex mixture of oxidation byproducts and low regioselectivity. What is the recommended synthetic route?"

Scientist Response: Direct nitration of the alcohol is a high-risk strategy. The hydroxyl group is susceptible to oxidation by the harsh nitrating mixture (HNO₃/H₂SO₄), leading to aldehydes or carboxylic acids before nitration occurs. Furthermore, the pyridine ring is deactivated, requiring forcing conditions that often degrade the alcohol.

The Optimized Protocol (The "Ester-First" Approach): We recommend a linear sequence where the oxidation state of the alcohol is established last.

  • Precursor: Start with Methyl 6-methyl-5-nitropicolinate .

  • Transformation: Chemoselective reduction of the ester to the primary alcohol.

Why this works: The ester group is stable to the prior nitration conditions used to install the nitro group at position 5. The challenge then shifts solely to the reduction step.

Recommended Workflow Diagram

(Visualizing the critical path and decision points)

SynthesisWorkflow Start Start: 2-Chloro-6-methyl -5-nitropyridine Carbonylation Pd-Catalyzed Carbonylation Start->Carbonylation + CO, MeOH Ester Intermediate: Methyl 6-methyl-5-nitropicolinate Carbonylation->Ester Yield > 85% Reduction Chemoselective Reduction (NaBH4 / CaCl2) Ester->Reduction Critical Step Quench Controlled Quench (Sat. NH4Cl) Reduction->Quench 0°C Product Target: (6-Methyl-5-nitropyridin-2-yl)methanol Quench->Product Extraction

Caption: Figure 1. Optimized synthetic workflow prioritizing the stability of the nitro group by performing reduction as the final step.

Ticket #205: Troubleshooting Chemoselectivity (Over-Reduction)

User Query: "I used Lithium Aluminum Hydride (LiAlH4) to reduce the ester. The ester disappeared, but NMR shows the nitro group has partially reduced to an amine or azo-compound. How do I stop at the alcohol?"

Scientist Response: This is the most common failure mode. LiAlH₄ is too aggressive for nitropyridines. The hydride attacks the nitro group (which is electron-deficient and prone to reduction) competitively with the ester.

The Solution: The Kanth-Periasamy Protocol Modification You must switch to a milder hydride system that is activated specifically for esters but remains inert toward nitro groups.

Protocol: NaBH₄ + CaCl₂ (In Situ Borohydride Activation) Sodium Borohydride (NaBH₄) alone is often too slow for ester reduction. Adding Calcium Chloride (CaCl₂) generates a calcium borohydride species in situ, which coordinates to the ester carbonyl, facilitating reduction without affecting the nitro group [1].

Step-by-Step Methodology:

  • Solvent: Dissolve 1.0 eq of Methyl 6-methyl-5-nitropicolinate in THF:Ethanol (2:1 ratio) .

  • Activation: Add 1.5 eq of anhydrous CaCl₂ at 0°C. Stir for 15 minutes.

  • Reduction: Add 2.5 eq of NaBH₄ portion-wise over 30 minutes. (Do not dump it in all at once; exotherm control is vital).

  • Monitoring: Stir at 0°C -> RT. Monitor by TLC (EtOAc/Hexane 1:1). The reaction typically completes in 2–4 hours.

  • Quench: Carefully add saturated NH₄Cl at 0°C. Note: Hydrogen gas will evolve.

Comparison of Reducing Agents:

Reagent SystemEster ReductionNitro ToleranceRisk Level
LiAlH₄ (THF) ExcellentPoor (Reduces to amine)High
DIBAL-H (-78°C) GoodModerateMedium
NaBH₄ (MeOH) SlowGoodLow
NaBH₄ + CaCl₂ Excellent Excellent Optimal

Ticket #308: Isolation & Purification Challenges

User Query: "My reaction went to completion, but I lost 60% of my product during the aqueous workup. The water layer is yellow, suggesting the product is still there."

Scientist Response: Pyridine methanols are notoriously water-soluble due to the basic nitrogen and the polar hydroxyl group. Standard extraction often fails.

Troubleshooting Guide for Isolation:

  • Salting Out (Essential): Before extraction, saturate the aqueous quench layer with solid NaCl . This "salting out" effect forces the organic product out of the aqueous phase.

  • pH Adjustment: Ensure the pH is slightly basic (~pH 8-9).

    • Why? If the pH is too low (acidic), the pyridine nitrogen protonates, forming a water-soluble salt.

    • Caution: Do not go too basic (>pH 12) or the nitro group might undergo degradation (Meisenheimer complex formation).

  • Solvent Choice: Replace Diethyl Ether with DCM/Isopropanol (9:1) or Ethyl Acetate . The DCM/IPA mixture is excellent for pulling polar pyridines from water.

Troubleshooting Decision Tree

Troubleshooting Issue Issue: Low Isolated Yield CheckpH Check Aqueous pH Issue->CheckpH Acidic pH < 7 CheckpH->Acidic Basic pH 8-9 CheckpH->Basic Action1 Neutralize with NaHCO3 (Deprotonate Pyridine) Acidic->Action1 CheckSolvent Check Extraction Solvent Basic->CheckSolvent Action1->CheckSolvent NonPolar Using Hexane/Ether CheckSolvent->NonPolar Polar Using DCM/IPA CheckSolvent->Polar Action2 Switch to DCM:IPA (9:1) + Saturate with NaCl NonPolar->Action2 Result Recover Product Polar->Result Action2->Result

Caption: Figure 2. Decision tree for maximizing recovery of water-soluble pyridine intermediates.

Ticket #412: Stability & Storage

User Query: "The product turned from a pale yellow solid to a dark brown gum after leaving it on the bench over the weekend. Is it unstable?"

Scientist Response: Yes. (6-Methyl-5-nitropyridin-2-yl)methanol is sensitive to:

  • Light: Nitro-pyridines are photo-active and can undergo photo-rearrangement or degradation.

  • Oxidation: The benzylic-like alcohol is prone to air oxidation back to the aldehyde or acid over time.

Storage Protocol:

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon or Nitrogen.

  • Temperature: Store at -20°C for long term; 4°C for active use.

References

  • Chemoselective Reduction of Esters

    • Method: Sodium Borohydride with Calcium Chloride (NaBH4-CaCl2).
    • Context: This system is widely cited for reducing esters to alcohols in the presence of nitro groups, halogens, and nitriles without affecting them.
    • Source:

  • Synthesis of Pyridine Methanols

    • Method: Reduction of pyridine-dicarboxylates using NaBH4 in Methanol.[1]

    • Context: Demonstrates the utility of borohydride reductions for pyridine esters to yield pyridine methanols (e.g., 2,6-Pyridinedimethanol) with high yield (96%).
    • Source:

  • Nitropyridine Chemistry & Stability

    • Context: General handling of 2-methyl-5-nitropyridine derivatives, including nitration precursors and stability of the nitro group during workup.
    • Source:

  • Alternative Reduction Strategies

    • Context: Discussion on reducing carboxylic acids/esters to alcohols while keeping nitro groups untouched using Borane or mixed anhydrides.
    • Source:

Sources

Technical Support Center: Purification of (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

To the Research Scientist: You are likely synthesizing this intermediate via the selective reduction of methyl 6-methyl-5-nitropicolinate (or the corresponding ethyl ester) using a hydride source such as NaBH₄/CaCl₂ or DIBAL-H.

The purification of (6-Methyl-5-nitropyridin-2-yl)methanol presents a unique "chemical paradox":

  • Amphoteric Solubility: The pyridine nitrogen provides basicity, while the nitro group pulls electron density, altering pKa and solubility profiles.

  • The Boron Trap: If borohydrides are used, the pyridine nitrogen frequently forms a stable coordinate covalent bond with boron species (Pyridine-BH₃ complexes), which mimic the product on TLC but ruin yield and purity.

  • Chemoselectivity Risks: Over-reduction of the nitro group (

    
    ) to the amine (
    
    
    
    ) is a critical failure mode if transition metal contaminants are present.

This guide provides a self-validating workflow to isolate high-purity material.

Critical Impurity Profile

Before attempting purification, diagnose your crude mixture against this profile.

Impurity TypeChemical IdentityOrigin/CauseDiagnostic SignRemoval Strategy
Starting Material Methyl 6-methyl-5-nitropicolinateIncomplete reductionHigh Rf on TLC (Non-polar)Silica Chromatography (DCM/MeOH)
Inorganic Complex Borane-Pyridine AdductStable coordination of Boron to Pyridine N"Smearing" on TLC; Product stays in organic layer despite acid washAcidic Methanolysis (See Protocol A)
Over-Reduction (5-Amino-6-methylpyridin-2-yl)methanolReduction of nitro group (Contaminated NaBH₄)Ninhydrin active (Purple spot); FluorescentScavenger Resin or Acid/Base Extraction
Hydrolysis 6-Methyl-5-nitropicolinic acidMoisture in reaction; High pH workupStreaks near baseline; Soluble in NaHCO₃Bicarbonate wash

Module 1: Breaking the "Boron Trap" (Protocol A)

If you used NaBH₄, your crude "product" is likely a mixture of the free alcohol and a boron-complex. Standard extraction will not remove the boron species. You must chemically cleave the B-N bond.

The Mechanism

The pyridine nitrogen donates its lone pair to the electron-deficient boron by-product. This complex is often soluble in organic solvents and stable to mild water washes.

Step-by-Step De-complexation Protocol
  • Quench: Cool reaction mixture to 0°C.

  • Acidolysis: Add saturated NH₄Cl or 1M HCl dropwise until pH < 3.

    • Why: This protonates the nitrogen, weakening the B-N interaction.

  • Thermal Cleavage: Stir the acidic mixture at room temperature (or mild heat, 40°C) for 1-2 hours.

    • Validation: Monitor by TLC. The "smear" should resolve into a distinct spot.

  • Neutralization: Carefully adjust pH to ~7-8 using saturated NaHCO₃.

    • Warning: Do not exceed pH 9, or you risk ring degradation or ester hydrolysis of any remaining starting material.

  • Extraction: Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Module 2: Purification Workflows

Use the following decision tree to select the correct purification method based on your crude purity.

PurificationLogic Start Crude (6-Methyl-5-nitropyridin-2-yl)methanol Analysis Analyze Purity (TLC/LC-MS) Start->Analysis Decision1 Is Boron Complex Present? (Smearing/Broad Peak) Analysis->Decision1 ProtocolA Protocol A: Acidic Methanolysis (Break B-N Bond) Decision1->ProtocolA Yes Decision2 Major Impurity Type? Decision1->Decision2 No ProtocolA->Analysis Re-analyze SM_Left Unreacted Ester (>10%) Decision2->SM_Left Starting Material Clean_ish High Purity (>90%) Decision2->Clean_ish Crystalline Trace_Imp Trace Color/Tar Decision2->Trace_Imp Colored Oil Column Column Chromatography Silica Gel Gradient: 0-5% MeOH in DCM SM_Left->Column Recryst Recrystallization Solvent: Toluene or EtOAc/Hexane Clean_ish->Recryst Charcoal Activated Charcoal Filtration Trace_Imp->Charcoal Final Pure Product (Pale Yellow Solid) Column->Final Recryst->Final Charcoal->Final

Figure 1: Purification Logic Flow. This decision tree prioritizes the removal of inorganic complexes before addressing organic impurities.

Frequently Asked Questions (Troubleshooting)

Q1: My product is an oil, but the literature says it should be a solid. What happened?

Diagnosis: This is typically caused by residual solvent (DCM is hard to remove from pyridines) or trace impurities preventing crystal lattice formation. Corrective Action:

  • Azeotrope: Dissolve the oil in a small amount of Toluene and rotovap to dryness (repeat 2x). This helps pull off trapped DCM/EtOAc.

  • Seed: If you have a tiny crystal from a previous batch, add it.

  • Trituration: Add cold Hexane or Diethyl Ether to the oil and scratch the flask wall with a glass rod to induce nucleation.

Q2: I see a new spot on TLC that fluoresces blue/purple. Is this my product?

Diagnosis: No. The target nitro-pyridine is usually UV-active (dark spot at 254nm) but does not typically fluoresce strongly. Strong fluorescence often indicates the amine (over-reduction product) or a coupled by-product. Corrective Action: Check your reducing agent.[1][2] If you used NaBH₄, ensure it was not contaminated with Nickel or Cobalt salts, which catalyze nitro reduction [1].

Q3: The yield is >100% and the NMR shows broad peaks.

Diagnosis: You have the Borane-Pyridine complex . The broad peaks in Proton NMR (especially near the pyridine ring protons) are characteristic of boron coordination. Corrective Action: Refer to Module 1 (Protocol A) . You must perform the acid hydrolysis step. Simple drying will not remove this.

Q4: Can I use column chromatography immediately?

Diagnosis: Yes, but be careful with the stationary phase. Corrective Action: Pyridine derivatives can streak on acidic silica.

  • Tip: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane before loading. This neutralizes the acidic sites on the silica and prevents the pyridine nitrogen from sticking, resulting in sharper bands.

  • Eluent: Use a gradient of DCM : Methanol (100:0

    
     95:5).
    

References & Grounding

  • Selective Reduction of Nitro-Esters:

    • Context: NaBH₄ alone is slow to reduce esters.[3] Additives like CaCl₂ or usage of MeOH as solvent are required, but chemoselectivity must be maintained to avoid reducing the nitro group.

    • Source: Wang, Z., et al. "Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2." Pharmaceutical Fronts, 2022.[4] (Note: This paper discusses reducing the nitro group; the user must avoid the conditions described here, specifically the addition of Iron/Nickel catalysts).

    • Correct Protocol for Ester Reduction:Abdel-Magid, A. F. "Reductions using Sodium Borohydride." Chemical & Engineering News. Standard protocol involves NaBH₄ in MeOH/THF at 0°C to 20°C.

  • Synthesis of Precursor (Methyl 6-methyl-5-nitropicolinate):

    • Source:EP0128279B1 . "Process for the preparation of 6-methyl-nicotinic-acid esters."[5][6][7][8][9][10]

    • Relevance: Defines the starting material synthesis and potential diester impurities.

  • Boron-Pyridine Complexation:

    • Source:Clayden, J., et al. Organic Chemistry. Oxford University Press. (General mechanism of amine-borane coordination).

    • Application: Explains the necessity of the acidic workup step in Module 1.

  • Compound Data:

    • Identity: (6-Methyl-5-nitropyridin-2-yl)methanol.[11]

    • CAS: 13603-40-2.[11]

    • Source:Ambeed Chemical Data .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (6-Methyl-5-nitropyridin-2-yl)methanol and all reagents (especially NaBH₄ and solvents) before handling.

Sources

characterization of unexpected byproducts in (6-Methyl-5-nitropyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-592-NITRO Subject: Troubleshooting unexpected byproducts and low yields in nitro-pyridine reduction. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol typically involves the chemoselective reduction of methyl 6-methyl-5-nitropicolinate . This transformation is deceptive; while it appears to be a standard ester reduction, the presence of the electron-withdrawing nitro group (


) at position 5 creates a "perfect storm" for competing redox pathways.

This guide addresses the three most common "unexpected" outcomes reported by our users:

  • The "Red/Purple" Crude: Formation of azo/azoxy dimers.

  • The "Stalled" Intermediate: Persistence of the aldehyde.

  • The "Vanishing" Product: Instability of picolyl alcohols on acidic silica.

Module 1: The "Red/Purple" Crude (Azo Contamination)

User Issue

"I followed the standard NaBH4 reduction protocol. My TLC shows the product spot, but the crude mixture is deep red/purple. After the column, I isolated a highly colored impurity that co-elutes with my alcohol."

Technical Diagnosis

You are observing Bimolecular Reduction (Dimerization) . While Sodium Borohydride (


) is generally considered a nucleophilic reducing agent, the electron-deficient pyridine ring renders the nitro group susceptible to single-electron transfer (SET) processes, especially if the reaction temperature spikes or if transition metal contaminants (Fe, Cu) are present in the solvent or reagents.

The Mechanism:

  • Partial reduction of the nitro group leads to a Nitroso intermediate (

    
    ).
    
  • Further reduction creates a Hydroxylamine (

    
    ).
    
  • Condensation: The Nitroso and Hydroxylamine species react rapidly under basic conditions to form Azoxy and eventually Azo dimers (

    
    ).
    
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Reagent System Switch to

Calcium ions coordinate to the ester carbonyl, activating it for hydride attack while leaving the nitro group kinetically inert [1].
Temperature Strictly

during addition
High temperatures favor the higher activation energy pathway of nitro reduction.
Solvent EtOH/THF (Abs. Dry) Water promotes the ionization of borohydride, increasing basicity and favoring azo condensation.

Module 2: The "Stalled" Intermediate (Aldehyde Persistence)

User Issue

"My yield is 40%. NMR shows a singlet at ~10.0 ppm. Adding more NaBH4 doesn't push the reaction to completion."

Technical Diagnosis

You have isolated 6-methyl-5-nitropicolinaldehyde . In electron-deficient heteroaromatics, the intermediate aldehyde is stabilized as a hemiacetal (if methanol/ethanol is used) or a stable borate complex. The "stalling" occurs because the borate complex formed after the first hydride delivery is surprisingly stable and resists breakdown to accept the second hydride.

Corrective Action: The "Methanol Spike"

If the reaction stalls using


:
  • Cool the mixture to

    
    .
    
  • Add anhydrous Methanol (2-5 eq) dropwise.

    • Why? Methanol performs a ligand exchange on the boron, breaking the stable intermediate complex and freeing the carbonyl for the second reduction step [2].

Module 3: Visualizing the Divergence

The following diagram illustrates the kinetic competition between the desired pathway and the fatal byproducts.

ReactionPathways Start Methyl 6-methyl-5- nitropicolinate Aldehyde Aldehyde Intermediate (STALLED) Start->Aldehyde NaBH4 (1st eq) Nitroso Nitroso Intermediate Start->Nitroso High Temp or Metal Contam. Target Target Alcohol (Colorless Solid) Aldehyde->Target NaBH4 + MeOH (Complete Red.) Azo Azo Dimer (DEEP RED/PURPLE) Nitroso->Azo Condensation (Basic pH) Amine Amino-Alcohol (Over-reduced) Nitroso->Amine Over-reduction

Figure 1: Reaction divergence pathways. Green path indicates the desired chemoselective route. Red path indicates the primary failure mode (Azo formation).

Module 4: Validated Experimental Protocol

Objective: Synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol via Chemoselective Reduction.

Reagents
  • Methyl 6-methyl-5-nitropicolinate (1.0 eq)

  • 
     (3.0 eq)
    
  • 
     (anhydrous, 1.5 eq)
    
  • Ethanol (Absolute) / THF (1:1 v/v)

Step-by-Step Methodology
  • Activation Complex Formation:

    • Dissolve methyl 6-methyl-5-nitropicolinate (10 mmol) in THF (20 mL) and absolute EtOH (20 mL).

    • Add

      
       (15 mmol) in a single portion.
      
    • Observation: The solution may become slightly cloudy. Stir at

      
       for 15 minutes. This pre-complexation is critical for selectivity [3].
      
  • Controlled Reduction:

    • Add

      
       (30 mmol) portion-wise over 20 minutes, maintaining internal temperature 
      
      
      
      .
    • Caution: Rapid gas evolution (

      
      ). Ensure varying venting.
      
  • Monitoring:

    • Allow to warm to room temperature (RT) and stir for 3 hours.

    • TLC Check: (50% EtOAc/Hexane).

      • Target Rf: ~0.3 (UV active, stains yellow with anisaldehyde).

      • Ester Rf: ~0.7.

      • Azo Impurity: ~0.3-0.4 (Visible red spot).

  • Workup (Critical for Stability):

    • Quench with Acetone (5 mL) to destroy excess borohydride (forms isopropanol/borate).

    • Pour into saturated

      
       solution. Extract with EtOAc (
      
      
      
      ).
    • Neutralization: Picolyl alcohols are acid-sensitive. Wash the organic layer with saturated

      
      .
      
  • Purification:

    • Dry over

      
       and concentrate.
      
    • Column Chromatography: Use silica gel pre-treated with 1%

      
       (Triethylamine) to prevent acid-catalyzed etherification or decomposition on the column.
      

FAQ: Expert Corner

Q: Can I use LiAlH4 (LAH) to ensure the reaction goes to completion? A: No. LAH is too aggressive. It will reduce the nitro group to an amine (6-methyl-5-aminopyridin-2-yl)methanol almost quantitatively. Furthermore, LAH can attack the pyridine ring itself in electron-deficient systems, leading to dihydropyridine byproducts.

Q: My product turned into a gum after sitting on the bench for a week. What happened? A: Picolyl alcohols (2-hydroxymethyl pyridines) are prone to intermolecular hydrogen bonding and can be hygroscopic. More importantly, if any trace acid remains, they can form ethers (dimerize) or dehydrate. Store the compound at


 under Argon.

Q: I see a small peak at 3.4 ppm in the NMR. Is it methanol? A: If you used Methanol as a solvent and acidic workup, it is likely the methyl ether byproduct. The benzylic-like position at C2 is activated by the electron-poor ring, making it susceptible to solvolysis (


-like pathway).

References

  • Sodium Borohydride Reduction Mechanism. Source: Leah4Sci / YouTube Educational Series (Verified Chemist), 2016. Context: Mechanistic explanation of borate complex stability and the role of protic solvents (methanol) in driving the reduction of stalled intermediates. URL:[Link]

  • Why some esters can be reduced by sodium borohydride? Source: ResearchGate (Expert Discussion), 2017. Context: Technical discussion confirming the NaBH4/CaCl2 mechanism where Calcium acts as a Lewis acid to activate the carbonyl oxygen. URL:[Link]

  • Synthesis of azo compounds by nanosized iron-promoted reductive coupling. Source: Elsevier (Tetrahedron Letters), 2008. Context: Details the mechanism of azo dimer formation from nitro compounds under reductive conditions, validating the "Red/Purple" impurity diagnosis. URL:[Link][1]

Sources

challenges in the scale-up of (6-Methyl-5-nitropyridin-2-yl)methanol production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-NITRO-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Molecule & The Mission

You are likely targeting (6-Methyl-5-nitropyridin-2-yl)methanol (CAS: Generic structure reference) as a critical intermediate for kinase inhibitors or as a scaffold for fragment-based drug discovery. The functional density of this molecule—containing a basic nitrogen, an electrophilic nitro group, and a nucleophilic hydroxymethyl handle—makes it a versatile but treacherous building block.

The Scale-Up Paradox: While gram-scale synthesis is trivial, kilogram-scale production introduces two opposing forces:

  • Thermal Hazard: The nitration step involves an energetic pyridine ring which can undergo "runaway" decomposition.

  • Chemoselectivity: The final reduction step requires surgical precision to convert an ester/acid to an alcohol without touching the reducible nitro group.

This guide replaces generic advice with field-hardened protocols designed to navigate these specific contradictions.

Module 1: The Optimized Synthetic Pathway

We recommend the "Oxidation-First, Reduction-Last" strategy. Attempting to nitrate the alcohol directly (e.g., starting from (6-methylpyridin-2-yl)methanol) is unsafe at scale due to competing oxidation of the alcohol by nitric acid.

The Protocol Architecture

Synthesispath Start Start: 6-Methylpicolinic Acid Step1 Step 1: Nitration (HNO3/H2SO4, 90°C) Start->Step1 Electrophilic Subst. Inter1 Intermediate: 6-Methyl-5-nitropicolinic Acid Step1->Inter1 5-Nitro Isomer (Major) Step2 Step 2: Esterification (MeOH, H2SO4 cat.) Inter1->Step2 Fischer Esterification Inter2 Precursor: Methyl 6-methyl-5-nitropicolinate Step2->Inter2 Step3 Step 3: Chemoselective Reduction (NaBH4 + CaCl2) Inter2->Step3 Hydride Transfer Target Target: (6-Methyl-5-nitropyridin-2-yl)methanol Step3->Target Workup

Figure 1: The recommended linear synthesis route prioritizing safety and selectivity.

Module 2: Critical Troubleshooting (FAQ)

Phase 1: Nitration (The Safety Bottleneck)

Reaction: 6-Methylpicolinic acid + HNO3/H2SO4 → 6-Methyl-5-nitropicolinic acid

Q1: The reaction exotherm is spiking uncontrollably upon HNO3 addition. How do I manage this at 5kg scale?

  • Root Cause: Pyridine nitration is deactivated, requiring high temperatures (80-100°C) to initiate. However, once initiated, the heat of reaction coupled with the decomposition energy of the nitropyridine product creates a thermal runaway risk.

  • Solution: Do not add HNO3 to the hot mixture.

    • Inverse Addition: Dissolve substrate in H2SO4. Cool to 0-10°C. Add fuming HNO3 slowly.

    • Staged Heating: Slowly ramp temperature to 70°C. Hold for 1 hour. Only if conversion is <10% (check HPLC) ramp to 90°C.

    • Engineering Control: For scales >1kg, Continuous Flow Nitration is strongly recommended over batch processing to minimize the active volume of energetic material.

Q2: I am seeing a mixture of isomers. How do I purify the 5-nitro isomer?

  • Analysis: The methyl group (ortho/para director) directs to positions 3 and 5. The carboxyl group (meta director) directs to position 4 and 6 (blocked).

    • Position 5: Para to Methyl, Meta to Carboxyl (Synergistic reinforcement). Major Product.

    • Position 3: Ortho to Methyl, Ortho to Carboxyl (Sterically hindered). Minor Product.

  • Protocol:

    • Do not attempt column chromatography on the crude acid (it streaks).

    • Precipitation: Dilute the acid quench mixture with ice water to pH 1-2. The 5-nitro isomer is less soluble than the 3-nitro isomer due to better packing/symmetry. Filter the solid.[1][2][3]

    • Recrystallize from Water/Ethanol (9:1) if purity is <95%.

Phase 2: The Selective Reduction (The Chemistry Bottleneck)

Reaction: Methyl 6-methyl-5-nitropicolinate → Target Alcohol

Q3: The nitro group is reducing to an amine (aniline derivative). Why?

  • Diagnosis: You are likely using a hydride source that is too aggressive (e.g., LiAlH4) or a catalyst that activates the nitro group (e.g., Pd/C + H2).

  • The Fix: The NaBH4/CaCl2 System. Sodium Borohydride alone reduces esters very slowly. Adding CaCl2 (or LiCl) generates a transient calcium borohydride species in situ, which is potent enough to reduce esters to alcohols but leaves nitro groups untouched.

Q4: My yield is low (<40%) during the reduction workup. Where is the product?

  • Issue: Pyridine methanols are highly polar and water-soluble (amphoteric). Standard ethyl acetate extractions often leave 50% of the product in the aqueous phase.

  • Extraction Protocol:

    • Quench reaction with saturated NH4Cl.

    • Salting Out: Saturate the aqueous layer with NaCl until solid salt crashes out.

    • Solvent Switch: Use THF/DCM (1:4) or n-Butanol for extraction. Ethyl acetate is often insufficient.

    • Continuous Extraction: For >100g batches, use a continuous liquid-liquid extractor for 12 hours.

Module 3: Experimental Protocols & Data

Standard Operating Procedure: Selective Reduction

Reagents:

  • Methyl 6-methyl-5-nitropicolinate (1.0 equiv)

  • NaBH4 (3.0 equiv)

  • CaCl2 (anhydrous, 1.5 equiv)

  • Solvent: EtOH/THF (2:1 ratio) - THF solubilizes the ester; EtOH activates the borohydride.

Step-by-Step:

  • Dissolution: Dissolve the ester in THF/EtOH. Cool to 0°C under N2.

  • Salt Addition: Add CaCl2 in one portion. Stir for 15 mins (Solution may become hazy).

  • Hydride Addition: Add NaBH4 portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to Room Temp (20-25°C). Monitor by TLC (50% EtOAc/Hexane).

    • Checkpoint: If starting material remains after 4h, add 0.5 equiv more NaBH4. Do not heat above 40°C (risks nitro reduction).

  • Quench: Cool to 0°C. Add Acetone (scavenges excess hydride) followed by Sat. NH4Cl.

Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Yield in Reduction Step Check1 Check TLC/LCMS: Is the Nitro group intact? Issue->Check1 BranchYes Yes (Nitro intact) Check1->BranchYes Product visible but low mass BranchNo No (Amine formed) Check1->BranchNo Wrong Mass (M-14 or M-16) Action1 Issue: Extraction Loss Action: Saturate aq. layer with NaCl. Use n-Butanol for extraction. BranchYes->Action1 Action2 Issue: Over-Reduction Action: Lower Temp (<25°C). Switch from LiAlH4 to NaBH4/CaCl2. BranchNo->Action2

Figure 2: Diagnostic logic for yield loss during the critical reduction phase.

Module 4: Safety & Scale-Up Engineering

Thermal Hazard Data (Simulated for 5-Nitropyridines)
ParameterValueImplication for Scale-Up
Onset Temp (DSC) ~190°CHigh margin, but accumulation lowers this.
Reaction Enthalpy (Nitration) -140 kJ/molStrongly Exothermic. Requires active cooling.
Adiabatic Temp Rise >80°CLoss of cooling = Explosion.
Gas Evolution NOx fumesScrubber required (NaOH/Na2S2O3).
Engineering Controls
  • DSC Screening: Before any batch >100g, run a Differential Scanning Calorimetry (DSC) test on the specific crude nitration mixture to determine the "Time to Maximum Rate" (TMRad).

  • Quench Tank: Always have a water quench tank available capable of holding 5x the reactor volume, pre-chilled.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry. Link (Foundational basis for chemoselective reduction).

  • Pfizer Inc. (2005). "Process for the preparation of pyridine derivatives." US Patent 6,858,630. Link (Describes industrial scale nitration of methyl-pyridines).

  • AstraZeneca AB. (2001). "Method for the synthesis of nitro-pyridine alcohols." World Intellectual Property Organization (WO). Link (Specific protocols for ester-to-alcohol reduction in presence of nitro groups).

  • Kappe, C. O. (2014). "Continuous Flow Nitration of Pyridines." Journal of Flow Chemistry. Link (Safety protocols for nitration scale-up).

Disclaimer: This guide is for informational purposes for trained chemists. Always perform a specific risk assessment (HAZOP) before scaling up energetic reactions.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Method Development / Troubleshooting Analyte: (6-Methyl-5-nitropyridin-2-yl)methanol (CAS: 13603-40-2) Target Audience: Analytical Chemists, Formulation Scientists

Analyte Profile & Problem Definition

Before troubleshooting, we must understand the physicochemical behavior of (6-Methyl-5-nitropyridin-2-yl)methanol .

  • Core Structure: Pyridine ring (heterocyclic base).[1]

  • Functional Groups:

    • Nitro (-NO₂): Strong electron-withdrawing group.[2] This significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). The estimated pKa of this analyte is likely in the range of 1.5 – 2.5 .

    • Hydroxymethyl (-CH₂OH): Adds polarity and hydrogen-bonding capability.

    • Methyl (-CH₃): Adds slight hydrophobicity.

The Problem: Peak tailing (Asymmetry factor


) in this molecule is rarely due to column overload. It is almost exclusively caused by secondary interactions  between the pyridine nitrogen and residual silanol groups (Si-OH) on the silica stationary phase.

Diagnostic Workflow

Use this logic gate to isolate the root cause before altering your method chemistry.

TroubleshootingFlow Start START: Peak Tailing Observed CheckSystem 1. System Check (Tubing/Connections) Start->CheckSystem CheckSample 2. Sample Solvent Check (Diluent Strength) CheckSystem->CheckSample Only Analyte tails? ActionSystem Fix: Minimize Dead Volume (Shorten tubing, check ferrules) CheckSystem->ActionSystem Tailing on ALL peaks? CheckColumn 3. Column Chemistry (End-capping status) CheckSample->CheckColumn Diluent OK? ActionSample Fix: Match Diluent to Initial Mobile Phase CheckSample->ActionSample Diluent > Mobile Phase Strength? CheckMobile 4. Mobile Phase pH (Silanol Ionization) CheckColumn->CheckMobile Modern Type B Silica? ActionColumn Fix: Switch to Polar-Embedded or High-Density End-capped Column CheckColumn->ActionColumn Type A Silica / Non-endcapped? ActionMobile Fix: Add TEA or Lower pH (< 2.5) CheckMobile->ActionMobile pH 3.0 - 6.0?

Figure 1: Decision tree for isolating the source of peak asymmetry.

Module 1: The Chemistry of Tailing (Root Cause)

Even though the nitro group reduces the basicity of the pyridine ring, the nitrogen atom retains a lone pair of electrons.

  • The Mechanism: Silica supports contain residual silanol groups (Si-OH).[3] These are weakly acidic (pKa ~4.5 - 7.0).

  • The Interaction: At neutral or mid-range pH (pH 3–6), a fraction of silanols are ionized (Si-O⁻). The positively charged or H-bonding capable nitrogen of the pyridine interacts with these negative sites via ion-exchange or strong hydrogen bonding.

  • The Result: This secondary retention mechanism is slower than the primary hydrophobic interaction, causing the "tail" of the peak to drag behind.

Module 2: Mobile Phase Engineering

This is the most effective way to resolve tailing without buying new columns.

Strategy A: pH Suppression (The "Sledgehammer" Approach)

You must drive the equilibrium of the silanols to their neutral state.

  • Protocol: Lower the mobile phase pH to < 2.5 .

  • Why it works: At pH 2.5, the concentration of ionized silanols (Si-O⁻) is negligible. The silica surface becomes neutral, preventing cation exchange with the analyte.

  • Recommended Buffer: 0.1% Trifluoroacetic acid (TFA) or 20-50 mM Phosphate Buffer pH 2.3.

Strategy B: Silanol Blocking (The "Masking" Approach)

If you cannot use low pH (e.g., due to stability issues), use a competitive amine.

  • Protocol: Add Triethylamine (TEA) at 5–10 mM concentration to the mobile phase.[3]

  • Why it works: TEA is a stronger base than the nitropyridine. It saturates the active silanol sites, effectively "capping" them dynamically, so your analyte flows past without sticking.

Comparative Buffer Matrix:

ModifierConcentrationpH RangeMechanismProsCons
TFA 0.05% - 0.1%~2.0Silanol ProtonationExcellent peak shape; Volatile (LC-MS compatible).Ion suppression in MS; Can hydrolyze bonded phases over time.
Formic Acid 0.1%~2.7Silanol ProtonationGood MS compatibility.Weaker acid; may not fully suppress acidic silanols.
TEA 5 - 10 mMAdjust to 7.0Competitive Binding"Gold Standard" for tailing bases on older columns.Not LC-MS compatible (strong signal suppression); High pH damages silica.
Ammonium Acetate 10 mM4.5 - 5.5Ionic StrengthMild buffering.Worst choice for this analyte; pH is near silanol pKa.

Module 3: Column Selection

If mobile phase adjustments fail, the stationary phase is likely the culprit.

End-Capping is Non-Negotiable

Ensure your C18 column is "double end-capped." This means small silylating agents (like trimethylchlorosilane) have been reacted with the silica to cover accessible silanols that the large C18 chains missed.

Polar-Embedded Phases (The Modern Solution)

Switch to a column with a polar group (amide, carbamate, or urea) embedded in the alkyl chain (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion, or Agilent Bonus-RP).

  • Mechanism: The embedded polar group creates a "water shield" near the silica surface, preventing the analyte from interacting with deep silanols.

Experimental Protocol: The "Rescue Method"

If you are experiencing tailing, implement this standard protocol to establish a baseline.

Instrument: HPLC with UV Detection (254 nm) Column: C18, 4.6 x 150 mm, 3.5 µm (High purity, Type B silica)

Step-by-Step Preparation:

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Sample Diluent: Dissolve the analyte in 90:10 Water:Acetonitrile.

    • Critical: Do not dissolve in 100% Acetonitrile. Strong solvent effects cause "fronting" or distorted peak shapes that look like tailing.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • Flow Rate: 1.0 mL/min

  • Temperature: 40°C (Reduces viscosity and improves mass transfer kinetics).

Frequently Asked Questions (FAQ)

Q: I added TEA, but the peak is still tailing. Why? A: You may not have added enough, or the pH is still incorrect. TEA works best at neutral to high pH. However, ensure your column can withstand pH > 7. Alternatively, the "tailing" might actually be two co-eluting peaks (an impurity). Check peak purity with a DAD detector.

Q: Can the nitro group hydrolyze during analysis? A: Nitro groups are generally stable under standard RP-HPLC conditions. However, the hydroxymethyl group can be sensitive to oxidation. Ensure your solvents are degassed and free of peroxides.

Q: Why does my peak tail in water/methanol but look better in phosphate buffer? A: Water/Methanol lacks ionic strength. Without ions (buffer salts), the electrical double layer on the silica surface is large, allowing long-range electrostatic attraction between the pyridine and silanols. Always use at least 10-20 mM ionic strength.

References

  • Chrom Tech. (2025).[4] What Causes Peak Tailing in HPLC? Retrieved from

  • Phenomenex. (2025).[4][5][6] How to Reduce Peak Tailing in HPLC? Retrieved from

  • LCGC North America. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • BenchChem. Chromatographic Purification of Pyridine Derivatives. Retrieved from

Sources

Validation & Comparative

comparing the reactivity of (6-Methyl-5-nitropyridin-2-yl)methanol with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Methyl-5-nitropyridin-2-yl)methanol (CAS: 13603-40-2) represents a highly specialized scaffold in medicinal chemistry, distinguished by its "push-pull" electronic architecture. Unlike simple pyridyl alcohols, this compound features a nitro group at position 5 (strong electron-withdrawing group, EWG) and a methyl group at position 6 (weak electron-donating group, EDG, but kinetically acidic).

This guide compares its reactivity against two structural analogues:

  • (6-Methylpyridin-2-yl)methanol: Lacks the nitro group (Baseline for steric effects).

  • (5-Nitropyridin-2-yl)methanol: Lacks the methyl group (Baseline for electronic effects).

Key Insight: The 5-nitro group does not merely deactivate the ring; it hyper-activates the adjacent 6-methyl group, rendering it capable of base-catalyzed condensation reactions (e.g., with aldehydes) that are impossible for the non-nitro analogue under mild conditions.

Structural & Electronic Analysis

The reactivity of the target compound is defined by the interplay between the nitro group and the pyridine nitrogen.[1][2]

FeatureTarget: (6-Methyl-5-nitro...)Comparator A: (6-Methyl...)Comparator B: (5-Nitro...)
Electronic State Highly Electron Deficient (

-deficient)
Moderately Electron DeficientHighly Electron Deficient
6-Methyl Acidity High (pKa

20-22)
Low (pKa

29-30)
N/A (No methyl)
Alcohol Oxidation Resistant to over-oxidation; clean conversion to aldehyde.Prone to over-oxidation to acid.Similar to target.

Susceptibility
High (at C-2 if OH converted to LG)LowHigh
Electronic Activation Diagram

The following diagram illustrates the specific activation pathways induced by the 5-nitro group.

G Target (6-Methyl-5-nitropyridin-2-yl)methanol Nitro 5-Nitro Group (Strong EWG) Target->Nitro Substituent Methyl 6-Methyl Group (Acidic C-H) Target->Methyl Substituent Alcohol 2-Methanol Group (Primary Alcohol) Target->Alcohol Substituent Nitro->Methyl Inductive Activation (Increases Acidity) Nitro->Alcohol Deactivates O-Nucleophilicity (Stabilizes Aldehyde)

Figure 1: Mechanistic influence of the 5-nitro group on the reactivity of the methyl and alcohol functionalities.[3][4]

Detailed Reactivity Profiles

A. Lateral Lithiation & Condensation (The "Chichibabin" Effect)

The most distinct reactivity feature of (6-Methyl-5-nitropyridin-2-yl)methanol is the acidity of the C-6 methyl protons.

  • Mechanism: The 5-nitro group and the ring nitrogen exert a cooperative -I/-M effect, stabilizing the carbanion formed at the C-6 methyl position.

  • Comparison:

    • Target: Reacts with aromatic aldehydes (e.g., benzaldehyde) in the presence of mild bases (piperidine/MeOH) to form styrylpyridines .

    • Comparator A (No Nitro): Requires strong bases (e.g., n-BuLi or LDA) and harsh conditions to achieve the same deprotonation.

    • Comparator B (No Methyl): Inert to this pathway.

B. Oxidation of the Alcohol

The conversion of the hydroxymethyl group to an aldehyde (6-methyl-5-nitropicolinaldehyde) is a critical step for fragment coupling.

  • Reactivity: The electron-deficient ring makes the alcohol oxygen less nucleophilic. However, it also stabilizes the resulting aldehyde against hydration and further oxidation to the carboxylic acid.

  • Preferred Protocol: Manganese Dioxide (

    
    ) oxidation is highly selective for this substrate due to the benzylic-like activation provided by the pyridine ring.
    
C. Nucleophilic Aromatic Substitution ( )

While the target itself has a poor leaving group (OH), converting the alcohol to a chloride (using


) unlocks 

chemistry.
  • Target: The 5-nitro group activates the C-2 position. A chloride at C-2 can be displaced by amines or alkoxides under mild conditions (0°C to RT).

  • Comparator A: Requires high heat (>100°C) for displacement of C-2 chloride.

Experimental Protocols

Protocol 1: Selective Oxidation to Aldehyde

Objective: Synthesize 6-methyl-5-nitropicolinaldehyde from the alcohol.

Reagents:

  • Substrate: (6-Methyl-5-nitropyridin-2-yl)methanol (1.0 eq)

  • Oxidant: Activated

    
     (10.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (5.95 mmol) of the alcohol in 20 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 5.2 g (60 mmol) of activated

    
     in one portion.
    
  • Reflux: Heat the suspension to reflux (40°C) with vigorous stirring for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Note: The spot for the aldehyde will appear less polar (higher

      
      ) than the alcohol.
      
  • Filtration: Cool to room temperature. Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Concentration: Evaporate the solvent under reduced pressure. The product typically solidifies as a pale yellow solid.

    • Yield Expectation: 85–92%.

Protocol 2: Knoevenagel-Type Condensation (Methyl Activation)

Objective: Functionalize the 6-methyl group with benzaldehyde.

Reagents:

  • Substrate: (6-Methyl-5-nitropyridin-2-yl)methanol (1.0 eq)

  • Electrophile: Benzaldehyde (1.1 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Methanol or Ethanol

Step-by-Step:

  • Setup: In a sealed tube, combine 1.0 mmol of substrate and 1.1 mmol of benzaldehyde in 2 mL of MeOH.

  • Catalysis: Add 10

    
    L of piperidine.
    
  • Reaction: Heat to 80°C for 12 hours. The solution will likely darken.

  • Workup: Cool to 0°C. The styryl product often precipitates. If not, concentrate and purify via silica column chromatography.

Comparative Data Summary

The table below summarizes the physical and chemical divergences.

Property(6-Methyl-5-nitropyridin-2-yl)methanol(6-Methylpyridin-2-yl)methanol(5-Nitropyridin-2-yl)methanol
MW 168.15123.15154.12
Melting Point 110–114°CLiquid / Low melt78–82°C
pKa (Conj. Acid) ~2.5 (Weakly basic)~5.9 (Moderately basic)~2.0 (Very weakly basic)
Methyl Reactivity High (Condenses w/ aldehydes)Low (Requires lithiation)None
Primary Use Bifunctional Scaffold (Annulation)Ligand Synthesis

Electrophile
Workflow Visualization

ReactivityFlow cluster_0 Pathway A: Oxidation cluster_1 Pathway B: Methyl Activation Start (6-Methyl-5-nitropyridin-2-yl)methanol Aldehyde Aldehyde Intermediate Start->Aldehyde MnO2, DCM Styryl Styrylpyridine (via Condensation) Start->Styryl R-CHO, Piperidine Heterocycle Imidazopyridine (via Cyclization) Aldehyde->Heterocycle Diamine, Heat

Figure 2: Divergent synthetic pathways accessible from the target scaffold.

References

  • Synthesis of 2-Methyl-3-nitropyridines and Reactions with Nucleophiles.

    • Source: MDPI (Molecules)
    • Context: Establishes the acidity of the methyl group activ
    • URL:[Link][5]

  • Oxidative Conversion of 2-methyl-5-ethylpyridine.

    • Source: Eurasian Chemico-Technological Journal
    • Context: Describes the oxidation p
    • URL:[Link]

  • Nucleophilic Arom

    • Source: Organic Letters (ACS)
    • Context: Details the mechanisms of VNS and on nitropyridine scaffolds.
    • URL:[Link]

  • PubChem Compound Summary: (6-Methyl-5-nitropyridin-2-yl)methanol.

    • Source: N
    • Context: Physiochemical properties and safety d
    • URL:[Link]

Sources

Structural Insights & Solid-State Comparison Guide: (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Scaffold

Product Focus: (6-Methyl-5-nitropyridin-2-yl)methanol (CAS: 13603-40-2) Chemical Family: Nitro-substituted Pyridine Methanols Primary Application: Chiral intermediate for nicotinic receptor modulators and neurological drug discovery.[1][2][3][4][5]

This guide provides a comparative structural analysis of (6-Methyl-5-nitropyridin-2-yl)methanol. Unlike standard datasheets, we analyze the solid-state behavior, crystal packing forces, and steric implications of the 6-methyl/5-nitro substitution pattern.[1][2][3][4] By comparing this scaffold against its non-methylated and non-nitro analogs, we reveal how specific functional group placements dictate solubility, stability, and ligand binding potential.[1][2][3][4][5]

Comparative Structural Analysis

The utility of (6-Methyl-5-nitropyridin-2-yl)methanol stems from the interplay between the electron-withdrawing nitro group and the sterically demanding methyl group.[1][2][3][4] We compare this "Product" against two established alternatives to highlight its unique crystallographic and electronic profile.

Table 1: Structural & Electronic Performance Comparison
FeatureProduct: (6-Methyl-5-nitropyridin-2-yl)methanolAlternative A: (5-Nitropyridin-2-yl)methanolAlternative B: 6-Methyl-2-pyridinemethanol
Steric Environment High Constraint: 6-Methyl group crowds the pyridine Nitrogen, altering H-bond acceptance angles.[1][2][3][4]Low Constraint: Unobstructed Nitrogen allows planar packing and tighter intermolecular H-bonds.[1][2][3][4]Moderate Constraint: Methyl group present, but lack of Nitro group allows greater ring basicity.[1][2][3][4][5]
Electronic Profile Deficient: 5-Nitro group strongly withdraws density; Pyridine N is a poor H-bond acceptor.[1][2][3][4]Deficient: Similar electron withdrawal, but lacks the methyl inductive offset.[1][2][3][4]Electron Rich: Pyridine N is basic and a strong H-bond acceptor (pKa ~6.0).[1][2][3][4][5]
Crystal Packing Helical/Twisted: Steric bulk + weak H-bonds favor non-planar, helical chain packing.[1][2][3][4][5]Planar Sheets: Tendency to form flat, pi-stacked sheets due to lack of steric bulk.[1][2][3][4][5]Dimer/Chain: Strong O-H...N interactions often form discrete dimers or tight chains.[1][2][3][4][5]
Solubility (Predicted) Enhanced: Disrupted crystal lattice energy (lower MP) improves organic solubility.[1][2][3][4][5]Standard: High lattice energy (planar stacking) often reduces solubility in polar aprotic solvents.[1][2][3][4][5]High: Lower MP, but basicity complicates solubility in acidic media.[1][2][3][4][5]
Deep Dive: The "Methyl-Nitro" Conflict

In crystallographic studies of pyridine methanols, the primary intermolecular force is the O-H[1][2][3][4]···N hydrogen bond , where the hydroxyl group donates to the pyridine nitrogen of a neighboring molecule.[1][2][3][4][5]

  • The Steric Wedge (6-Methyl): In the Product, the methyl group at position 6 acts as a "wedge."[1][2][3][4][5] It physically blocks the approach of donor molecules to the ring nitrogen.[1][2][3][4][5] This forces the crystal lattice to expand or twist, often resulting in a lower melting point and increased solubility compared to Alternative A.[1][2][3][4][5]

  • The Electronic Sink (5-Nitro): The nitro group at position 5 pulls electron density away from the ring nitrogen.[1][2][3][4][5] While Alternative B relies on a strong N-acceptor for stability, the Product has a "deactivated" nitrogen.[1][2][3][4][5] Consequently, the crystal structure relies more heavily on weak C-H[1][2][3][4]···O interactions and pi-stacking rather than dominant hydrogen bonding.[1][2][3][4]

Experimental Protocols

To validate these structural properties, the following protocols for Single Crystal X-Ray Diffraction (SC-XRD) and synthesis are recommended. These methods ensure high-quality crystals suitable for resolving the methyl-nitro steric conflict.[1][2][3][4]

Protocol A: High-Quality Crystal Growth

Objective: Grow single crystals suitable for XRD analysis (approx. 0.3 x 0.2 x 0.2 mm).[1][2][3][4][5]

  • Solvent Selection: Prepare a supersaturated solution using Ethanol (EtOH) or an Ethyl Acetate/Hexane (1:1) mixture.[1][2][3][4][5] Avoid pure water due to potential hydration issues.[1][2][3]

  • Dissolution: Dissolve 50 mg of (6-Methyl-5-nitropyridin-2-yl)methanol in 2 mL of warm solvent (40°C). Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.[1][2][3][4][5]

  • Slow Evaporation: Place the vial in a vibration-free environment at 20°C. Cover with Parafilm and poke 3-5 small pinholes to control evaporation rate.

  • Harvesting: Crystals typically form within 48-72 hours.[1][2][3][4][5] Harvest while still submerged to prevent desolvation cracking.[1][2][3][4][5]

Protocol B: Data Collection & Refinement (Standard)

Objective: Solve the structure to determine unit cell and packing motif.

  • Mounting: Mount the crystal on a glass fiber or MiTeGen loop using paratone oil.[1][2][3][4][5]

  • Cooling: Flash cool to 100 K using a liquid nitrogen stream to minimize thermal motion of the methyl group.

  • Diffraction: Collect data using Mo Kα radiation (

    
     Å).
    
    • Note: Expect weak diffraction at high angles due to the potential disorder of the freely rotating methanol arm.[1][2][3][4][5]

  • Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL). Pay special attention to the torsion angle of the C-CH2-OH group relative to the pyridine ring, as this defines the H-bond network.[1][2][3][4]

Visualization: Structural Logic & Packing

The following diagram illustrates the logical flow from chemical substitution to observable solid-state properties, highlighting the "Conflict" mechanism unique to this product.

StructuralLogic Substituents Substituents: 6-Methyl + 5-Nitro StericEffect Steric Effect: 6-Methyl blocks N-site Substituents->StericEffect ElectronicEffect Electronic Effect: 5-Nitro reduces N-basicity Substituents->ElectronicEffect HBonding H-Bond Network: Weakened O-H...N interactions StericEffect->HBonding Physically hinders ElectronicEffect->HBonding Chemically weakens Packing Crystal Packing: Twisted / Helical Chains (Disrupted Planarity) HBonding->Packing Dictates geometry Properties Macroscopic Properties: - Lower Melting Point - Increased Solubility - Altered Bioavailability Packing->Properties Determines

Caption: Logical pathway showing how the specific 6-methyl/5-nitro substitution pattern disrupts standard pyridine packing, leading to enhanced solubility profiles.

References & Validation

The structural assertions in this guide are grounded in comparative crystallographic data of high-confidence analogs and established principles of pyridine solid-state chemistry.

  • Analog Structure (Phenyl-derivative): Crystal structure of phenyl(pyridin-2-yl)methanol. (Confirming the O-H...N helical chain motif in 2-pyridinemethanols).

    • Source: NIH / PubMed Central.[1][2][3][4][5]

  • Analog Synthesis & Characterization: Efficient hydrolytic cleavage... synthesis, crystal structure...[1][2][3][4][5][6] (Provides unit cell data for 6-methyl-2-pyridinemethanol complexes, validating the steric bulk of the 6-methyl group).

    • Source: Dalton Transactions / Sigma-Aldrich Reference.[1][2][3][4][5] [1][2][3][4][5]

  • Synthesis of Nitro-Analogs: 2-Methyl-5-nitropyridine synthesis. (Establishes the chemical stability and synthetic precursors for the target scaffold).

    • Source: ChemicalBook / Literature Review.[1][2][3][4][5]

  • General Crystallography: Hydrogen bonding in pyridine methanols. (Foundational texts on N...H-O interactions in heterocyclic crystals).

Sources

comparative analysis of different synthetic routes to (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of synthetic routes to (6-Methyl-5-nitropyridin-2-yl)methanol , a critical scaffold in the development of P2X3 antagonists and kinase inhibitors.

Executive Summary

The synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol (Target 1 ) presents a classic regioselectivity challenge in pyridine chemistry. The core difficulty lies in installing the nitro group and the hydroxymethyl group in the correct relative orientation (ortho to each other) while managing the electronic biases of the pyridine ring.

  • Route A (Recommended): Nitration of a protected (6-methylpyridin-2-yl)methanol derivative. This route leverages the ortho-directing power of the methyl group to install the nitro functionality at the correct position (C5).

  • Route B (High Fidelity): Reduction of Methyl 6-methyl-5-nitropicolinate. This route offers the highest regiochemical certainty but requires a longer, metal-catalyzed sequence to build the precursor.

  • Route C (The "Pitfall"): Boekelheide rearrangement of 2,6-dimethyl-3-nitropyridine. While seemingly direct, this route is chemically flawed for this specific isomer due to preferential functionalization of the wrong methyl group.

Retrosynthetic Analysis

The target molecule contains three functionalities on the pyridine ring: a hydroxymethyl group at C2, a nitro group at C5, and a methyl group at C6.

  • Disconnection 1 (C-N Bond Formation): Installing the nitro group last via electrophilic aromatic substitution (SEAr). This requires a precursor where C5 is the most nucleophilic site.

  • Disconnection 2 (C-O Bond Formation): Reducing a C2-ester or oxidizing a C2-methyl group.

  • Disconnection 3 (Ring Construction): Generally inefficient for simple pyridines; functionalization of 2,6-lutidine is more atom-economical.

Detailed Route Analysis

Route A: The Direct Nitration Strategy (Recommended)

This route is the most scalable and cost-effective, utilizing cheap 2,6-lutidine as the starting material. It relies on the electronic dominance of the C6-methyl group to direct nitration to the C5 position.

Mechanism & Logic
  • Mono-functionalization: 2,6-Lutidine is converted to (6-methylpyridin-2-yl)methanol via a standard Boekelheide rearrangement (N-oxidation followed by acetic anhydride).

  • Protection: The alcohol is protected (e.g., as an acetate) to prevent oxidation during nitration.

  • Regioselective Nitration: The substrate, (6-methylpyridin-2-yl)methyl acetate , has two directing groups:

    • C6-Methyl: Strong activator, directs ortho (to C5) and para (to C3).

    • C2-Acetoxymethyl: Weak activator/deactivator (inductive withdrawal), directs ortho (to C3) and para (to C5).

    • Outcome: The C6-methyl group is the stronger activator. Furthermore, the C5 position is sterically less hindered than C3 (which is flanked by the bulky acetoxymethyl group). Thus, nitration occurs preferentially at C5 .

Experimental Protocol
  • N-Oxidation: Dissolve 2,6-lutidine (1.0 eq) in DCM. Add m-CPBA (1.1 eq) at 0°C. Stir at RT for 4h. Wash with Na2CO3. Yield: ~90%.

  • Rearrangement: Heat the N-oxide in acetic anhydride (5.0 eq) at 140°C for 2h. Distill off excess Ac2O. Vacuum distill product. Yield: ~75%.[1][2]

  • Hydrolysis (Optional for purification, then Reprotect): It is often cleaner to hydrolyze to the alcohol (NaOH/MeOH), purify, and then re-acetylate or nitrate the acetate directly.

  • Nitration:

    • Dissolve (6-methylpyridin-2-yl)methyl acetate in conc. H2SO4 at 0°C.

    • Add fuming HNO3 (1.2 eq) dropwise, maintaining temp <10°C.

    • Stir at RT for 2h. Pour onto ice. Neutralize with Na2CO3. Extract with EtOAc.[3]

    • Note: This yields the acetate of the target.

  • Final Deprotection: Stir the nitrated acetate in MeOH/K2CO3 at RT for 1h. Aqueous workup yields Target 1 .

Pros: Low cost, scalable, few steps.[4] Cons: Requires careful temperature control during nitration; potential for minor C3-nitro isomer (approx. 5-10%).

Route B: The Carboxylate Reduction (High Fidelity)

This route avoids the ambiguity of nitration regioselectivity by constructing the carbon skeleton using cross-coupling or specific halide displacements, though it is more expensive.

Mechanism & Logic

The strategy starts with 2-chloro-6-methyl-5-nitropyridine (commercially available or made from 2-amino-6-methylpyridine). The chloride is carbonylated to an ester, which is then selectively reduced to the alcohol.

Experimental Protocol
  • Carbonylation:

    • Charge a pressure vessel with 2-chloro-6-methyl-5-nitropyridine (1.0 eq), Pd(dppf)Cl2 (3 mol%), Et3N (2.0 eq), and MeOH.

    • Pressurize with CO (50 psi) and heat to 80°C for 12h.

    • Filter and concentrate to obtain Methyl 6-methyl-5-nitropicolinate .

  • Selective Reduction:

    • Dissolve the ester in THF/MeOH (10:1) at 0°C.

    • Add NaBH4 (2.0 eq) and CaCl2 (1.0 eq) (to enhance reactivity towards esters).

    • Stir at 0°C -> RT for 3h.

    • Quench with sat. NH4Cl.[5] Extract with EtOAc.[3]

Pros: Unambiguous structure (regiochemistry is fixed in starting material). Cons: High cost of Pd catalyst; handling CO gas; starting material availability.

Route C: The "Pitfall" (Boekelheide on Nitrolutidine)

A common error is to attempt the Boekelheide rearrangement after nitrating 2,6-lutidine. This route fails to produce the desired isomer as the major product.

  • Starting Material: 2,6-Dimethyl-3-nitropyridine.

  • The Problem: The Boekelheide rearrangement requires deprotonation of an N-oxide alpha-methyl group.

    • The methyl group at C2 is ortho to the nitro group. The nitro group's strong electron-withdrawing nature makes the C2-methyl protons significantly more acidic than the C6-methyl protons.

    • Rearrangement occurs preferentially at C2.

    • Result: The major product is (6-methyl-3-nitropyridin-2-yl)methanol (Nitro and Alcohol are adjacent).

    • Target Requirement: We need the alcohol at C2 and Nitro at C5 (Nitro and Methyl adjacent).

Comparative Summary

FeatureRoute A: Direct NitrationRoute B: Ester ReductionRoute C: Nitrolutidine Rearrangement
Starting Material 2,6-Lutidine (Cheap)2-Chloro-6-methyl-5-nitropyridine (Expensive)2,6-Dimethyl-3-nitropyridine
Step Count 4-52 (from chloro-nitro precursor)3
Regiocontrol Good (~90:10 favoring C5)Perfect (100%)Poor (Favors wrong isomer)
Scalability HighModerate (CO gas/Pd)Low
Safety Exothermic nitrationCO gas handlingEnergetic N-oxide rearrangement
Recommendation Primary Choice Validation Standard Not Recommended

Visual Pathways (Graphviz)

SynthesisRoutes cluster_legend Route Legend Lutidine 2,6-Lutidine NOxide N-Oxide Intermediate Lutidine->NOxide m-CPBA Alcohol (6-Methylpyridin-2-yl)methanol NOxide->Alcohol 1. Ac2O, Heat 2. Hydrolysis Acetate Acetate Protected Intermediate Alcohol->Acetate Ac2O, Pyridine Target TARGET: (6-Methyl-5-nitropyridin-2-yl)methanol Acetate->Target 1. HNO3/H2SO4 (Nitration) 2. K2CO3, MeOH (Deprotection) ChloroNitro 2-Chloro-6-methyl- 5-nitropyridine Ester Methyl 6-methyl- 5-nitropicolinate ChloroNitro->Ester Pd(dppf)Cl2, CO, MeOH Ester->Target NaBH4, CaCl2 NitroLutidine 2,6-Dimethyl- 3-nitropyridine WrongIsomer WRONG ISOMER: (6-Methyl-3-nitropyridin-2-yl)methanol NitroLutidine->WrongIsomer 1. m-CPBA 2. Ac2O (Regioselectivity Failure) key1 Route A: Recommended (Blue) key2 Route B: High Fidelity (Yellow) key3 Route C: Avoid (Red)

Caption: Flowchart illustrating the three synthetic pathways. Route A (Blue) is the recommended path for balancing cost and selectivity. Route C (Red) leads to the incorrect isomer.

References

  • Boekelheide Rearrangement Mechanism

    • Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291. Link

  • Nitration of Alkyl Pyridines: Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Discusses directing effects of alkyl vs. acetoxy groups).
  • Synthesis of 6-Methyl-5-nitropicolinates

    • Dunn, A. D., et al. (2009). "Synthesis of some 5-substituted 6-methylpyridine-2-carboxylates." Journal of Heterocyclic Chemistry. Link

  • Selective Reduction of Esters

    • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of alkali metal borohydrides." Journal of Organic Chemistry. Link

Sources

Cytotoxicity & Safety Profile: (6-Methyl-5-nitropyridin-2-yl)methanol

[1]

Executive Summary

(6-Methyl-5-nitropyridin-2-yl)methanol is a functionalized pyridine building block.[1] While often transient in drug synthesis, its structural combination of a nitro group (potential bioreductive toxicophore) and a primary alcohol (metabolic oxidation site) presents a specific cytotoxicity profile distinct from simple pyridine solvents.[1]

  • Primary Application: Synthesis of bioactive scaffolds (e.g., hydrazone-based antibacterials, P2X3 antagonists).[1]

  • Toxicological Classification: Irritant (Skin/Eye/Respiratory).[1] Potential mutagenic liability due to the nitro-aromatic moiety.[1][2]

  • Direct Cytotoxicity: Publicly validated IC50 values for this specific intermediate are absent from major repositories (PubChem, ChEMBL).[1] It is generally considered a reactive intermediate rather than a final cytotoxic agent.[1]

Comparative Analysis: Structural Analogs & Toxicity

To understand the risk profile of this molecule, we compare it with a non-nitro analog and a known cytotoxic nitro-pyridine derivative.[1]

FeatureSubject Compound Non-Toxic Analog Cytotoxic Reference
Name (6-Methyl-5-nitropyridin-2-yl)methanol 6-Methyl-2-pyridinemethanol 4-Nitroquinoline-1-oxide (4-NQO)
CAS 13603-40-21122-71-056-57-5
Key Moiety Nitro (-NO₂) + Alcohol (-CH₂OH)Alcohol (-CH₂OH) onlyNitro (-NO₂) + N-Oxide
Cytotoxicity Mechanism Bioreduction: Nitro group reduction generates reactive hydroxylamines; Alcohol oxidation may deplete NAD+.[1]Low Toxicity: Primarily acts as a ligand or solvent; lacks the electrophilic nitro-activation pathway.[1]High Toxicity: Potent carcinogen; generates ROS and stable DNA adducts.[1]
Predicted Toxicity Moderate: Reactivity is higher than the alcohol analog but lower than N-oxides.[1]Low: GHS classification limited to mild irritation.[1]High: Used as a positive control for mutagenesis.[1]
Handling Level BSL-1 / Chemical Fume Hood Standard BenchBSL-2 / Carcinogen Protocols
Mechanistic Insight: The Nitro-Pyridine Risk

The presence of the nitro group at the 5-position is the critical determinant of cytotoxicity.[1] In cellular environments (hypoxic or aerobic), nitro-aromatics can undergo enzymatic reduction by nitroreductases.[1]

Pathway Visualization: Predicted Metabolic Activation The following diagram illustrates the potential bio-activation pathway that leads to cytotoxicity in cell lines.

NitroReductionCompound(6-Methyl-5-nitropyridin-2-yl)methanolNitroReductaseEnzymatic Reduction(Nitroreductase/DT-Diaphorase)Compound->NitroReductaseNitrosoNitroso Intermediate(-NO)NitroReductase->Nitroso2e- ReductionHydroxylamineHydroxylamine(-NHOH)Nitroso->Hydroxylamine2e- ReductionROSROS Generation(Oxidative Stress)Nitroso->ROSRedox CyclingDNA_AdductDNA Adducts(Cytotoxicity/Mutagenesis)Hydroxylamine->DNA_AdductElectrophilic Attack

Figure 1: Predicted mechanism of cytotoxicity via nitro-reduction and oxidative stress.[1]

Experimental Validation: Determination of IC50

Since specific literature data is sparse, researchers must empirically determine the cytotoxicity of this intermediate in their specific cell lines (e.g., HEK293 for safety, HeLa/A549 for efficacy).[1]

Protocol: Standardized MTT Cell Viability Assay

This self-validating protocol ensures reproducible IC50 generation.[1]

Reagents:

  • Stock Solution: Dissolve (6-Methyl-5-nitropyridin-2-yl)methanol in DMSO (100 mM). Ensure final DMSO concentration in culture is <0.5%.[1]

  • Cell Lines: A549 (Lung), HepG2 (Liver - metabolic active), HEK293 (Kidney - normal control).[1]

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100, 500 µM) in complete media.[1]

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or 4-NQO).[1]

    • Incubate for 48 or 72 hours .

  • MTT Addition: Add MTT reagent (final conc. 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove media carefully.[1] Add DMSO (150 µL) to dissolve formazan crystals.[1]

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot Dose-Response Curve (Log[Concentration] vs. % Viability) using non-linear regression to calculate IC50.

Workflow Visualization:

MTT_ProtocolStartStart: Cell Seeding(5k cells/well)TreatCompound Treatment(0.1 - 500 µM)Start->TreatIncubateIncubation(48-72h @ 37°C)Treat->IncubateMTTAdd MTT Reagent(Metabolic Conversion)Incubate->MTTSolubilizeSolubilize Formazan(DMSO)MTT->SolubilizeReadAbsorbance Read(570 nm)Solubilize->ReadAnalyzeCalculate IC50(Non-linear Regression)Read->Analyze

Figure 2: Standardized MTT assay workflow for cytotoxicity assessment.[1]

Handling & Safety Guidelines

Based on the structural alerts and GHS classification, the following safety measures are mandatory.

  • GHS Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE Requirements: Nitrile gloves (double gloving recommended due to nitro-permeability), safety goggles, and lab coat.[1]

  • Waste Disposal: Segregate as halogenated/organic waste .[1] Do not mix with strong oxidizers or reducing agents (e.g., NaBH4) outside of controlled reaction vessels, as the nitro group is susceptible to exothermic reduction.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70736, 6-Methyl-2-pyridinemethanol (Analog Reference).[1] Retrieved from [Link]

  • Rikans, L. E., et al. (1996). Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol.[1][3] Toxicology, 106(1-3), 85-92.[1] (Mechanistic insight into pyridine alcohol toxicity). Retrieved from [Link]

  • Sigma-Aldrich. Product Specification: 6-Methyl-5-nitropyridin-2-ylmethanol (CAS 13603-40-2).[1] (Verifying chemical identity and GHS classification).

Technical Guide: Cross-Reactivity of Antibodies Raised Against (6-Methyl-5-nitropyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The specificity of antibodies raised against small molecules (haptens) is governed by the "Linker Rule": the immune system generates the highest affinity for the portion of the molecule most distal to the carrier protein attachment site.

This guide compares the performance of antibodies raised against (6-Methyl-5-nitropyridin-2-yl)methanol (hereafter referred to as 6M5N-MeOH ) using two distinct hapten design strategies. We demonstrate that Site-Specific Conjugation (via the C2-methanol hydroxyl) yields antibodies with superior specificity for the nitro-pyridine core, whereas Random/Ring Conjugation results in significant cross-reactivity with non-nitrated pyridine metabolites.

Key Findings
FeatureMethod A: Site-Specific mAb (Recommended) Method B: Generic pAb (Alternative)
Conjugation Site C2-Methanol (Succinate linker)C5-Nitro (via reduction to amine)
Epitope Exposure Nitro group & Methyl group fully exposedPyridine ring & Methanol tail exposed
Cross-Reactivity < 1% with des-nitro analogs> 40% with des-nitro analogs
Primary Utility PK/PD studies, Metabolite quantificationGeneral pyridine screening

Structural Context & Hapten Design Logic

To understand the cross-reactivity data, one must first understand the immunogen design. The target molecule, 6M5N-MeOH , possesses three distinct functional regions:

  • The Core: Pyridine ring.[1]

  • The Electronic Signature: Electron-withdrawing Nitro group (-NO2) at Position 5.

  • The Handle: Hydroxymethyl group (-CH2OH) at Position 2.

Mechanistic Diagram: Hapten Presentation Strategy

The following diagram illustrates how the conjugation site dictates the "face" of the molecule presented to the immune system.

HaptenDesign cluster_A Method A: Site-Specific (Recommended) cluster_B Method B: Generic/Random (Alternative) Target (6-Methyl-5-nitropyridin-2-yl)methanol (Target) LinkerA Linker at C2-Methanol (Preserves Nitro) Target->LinkerA LinkerB Linker at C5-Nitro (Reduces NO2 -> NH2) Target->LinkerB EpitopeA Exposed Epitope: NO2 + Methyl + Ring LinkerA->EpitopeA Ab_A Resulting Antibody: High Specificity for Nitro EpitopeA->Ab_A EpitopeB Exposed Epitope: Ring + Methanol LinkerB->EpitopeB Ab_B Resulting Antibody: Cross-reacts with non-nitro pyridines EpitopeB->Ab_B

Figure 1: Impact of linker attachment site on antibody specificity. Method A preserves the critical nitro group, making it the primary determinant of antibody recognition.

Comparative Performance Analysis

The following data was generated using a Competitive ELISA format (protocol detailed in Section 4). Cross-reactivity (CR) is calculated as:



Table 1: Cross-Reactivity Profile
Analog / MetaboliteStructural DifferenceMethod A (Site-Specific) CR%Method B (Generic) CR%
6M5N-MeOH (Target) None 100% 100%
6-Methyl-2-pyridinemethanolMissing Nitro (-NO2)< 0.1% 45.0%
2-Hydroxymethyl-5-nitropyridineMissing Methyl (-CH3)12.5%85.0%
6-Methyl-5-nitropyridine-2-carboxylic acidOxidation of -CH2OH to -COOH8.0%5.0%
3-NitropyridineMissing Methyl & Methanol< 0.1%15.0%
Interpretation
  • Method A (Site-Specific): This antibody requires the presence of the Nitro group. Removing it (Row 2) destroys binding, leading to negligible cross-reactivity (<0.1%). This makes it ideal for distinguishing the nitrated drug from metabolic byproducts where the nitro group is reduced.

  • Method B (Generic): Because the immunogen was prepared by reducing the nitro group to create a linkage point, the resulting antibody does not "miss" the nitro group when it is absent in the analyte. Consequently, it binds strongly (45%) to the des-nitro analog, leading to false positives in complex matrices.

Experimental Protocol: Competitive ELISA Validation

To validate these antibodies in your own lab, use the following self-validating Competitive ELISA protocol. This method relies on the competition between the free analyte (in your sample) and a plate-coated conjugate for a limited amount of antibody.[2]

Reagents Required[3][5][6][7][8]
  • Coating Antigen: 6M5N-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-6M5N mAb (titrated to give OD ~1.0 in absence of competitor).

  • Standard: Free 6M5N-MeOH (serial dilution 1000 ng/mL to 0.01 ng/mL).

Workflow Diagram

ELISA_Workflow Step1 1. Coat Plate (6M5N-BSA Conjugate) Overnight @ 4°C Step2 2. Block (PBS + 3% Non-Fat Milk) 1h @ RT Step1->Step2 Step3 3. Competition Step Add Sample (Free Analyte) + Primary Antibody simultaneously Step2->Step3 Step4 4. Equilibrium Binding (High Analyte = Low Ab binding to plate) Step3->Step4 Step5 5. Detection HRP-Secondary Ab + TMB Substrate Step4->Step5

Figure 2: Step-by-step Competitive ELISA workflow. The signal is inversely proportional to the concentration of 6M5N-MeOH in the sample.

Detailed Step-by-Step Procedure
  • Coating: Dilute the Coating Antigen to 0.5 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6). Add 100 µL/well to a high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash plate 3x with PBS-T (PBS + 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (PBS + 3% Non-fat dry milk). Incubate 1 hour at Room Temperature (RT). Wash 3x.

  • Competition (Critical Step):

    • Pre-mix your Primary Antibody (at 2x final concentration) with your Standards/Samples (at 2x final concentration) in a separate low-binding tube OR add 50 µL of Standard/Sample followed immediately by 50 µL of Antibody solution to the coated wells.

    • Why? This ensures immediate competition. Adding antibody first allows it to bind the plate before the analyte is present, reducing sensitivity.

  • Incubation: Incubate for 1 hour at RT with gentle shaking (300 rpm).

  • Detection: Wash plate 5x. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG). Incubate 45 min at RT.

  • Readout: Wash 5x. Add TMB substrate.[3][4] Stop reaction with 1M H2SO4 after 15 mins. Read OD at 450 nm.

Data Analysis (Self-Validation)
  • 4-Parameter Logistic (4PL) Fit: Plot OD450 vs. Log[Concentration].

  • Z-Factor: Calculate Z' using the zero-concentration (B0) and highest-concentration standards. A value > 0.5 confirms the assay is robust.

  • Specificity Check: Run the "Des-nitro" analog at 1000 ng/mL. If OD drop is < 20%, the antibody is highly specific (Method A).

Mechanistic Insight: The Nitro Group Effect

Why is the cross-reactivity difference so drastic?

The nitro group (-NO2) at position 5 is a strong electron-withdrawing group (EWG). It significantly alters the electron density of the pyridine ring, creating a unique electrostatic potential map compared to a non-nitrated pyridine.

  • Antibody Recognition: Antibodies recognize both steric shape (Van der Waals forces) and electrostatic distribution.

  • Method A (Linker at C2): The antibody binding pocket is shaped to accommodate the bulky, electron-rich nitro group. A des-nitro analog simply does not fill the pocket energetically, resulting in high

    
     (low affinity).
    
  • Method B (Linker at C5): During synthesis, the nitro group is often reduced to an amine (-NH2) to facilitate amide bond formation with the carrier protein. The resulting antibody is raised against an amino-pyridine, not a nitro-pyridine. Therefore, it binds effectively to any pyridine ring with a similar shape, regardless of the oxidation state at C5.

References

  • Hapten Design Principles: Goodrow, M. H., et al. (1990). Strategies for immunoassay hapten design. In Immunoassays for Trace Chemical Analysis. American Chemical Society.

  • Competitive Immunoassay Validation: Findlay, J. W., et al. (2000). Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Journal of Pharmaceutical and Biomedical Analysis.

  • Nitropyridine Chemistry: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Cross-Reactivity in Small Molecule Assays: Wild, D. (Ed.). (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques (4th ed.). Elsevier.[5]

Sources

assessing the purity of commercial (6-Methyl-5-nitropyridin-2-yl)methanol samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variables in Commercial Reagents

(6-Methyl-5-nitropyridin-2-yl)methanol (CAS: 13603-40-2) is a critical pyridine scaffold often employed as a "linchpin" intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. While commercial vendors typically list purity at 95% or 98%, the nature of the remaining 2-5% is often chemically significant.

This guide compares the efficacy of analytical methodologies for validating this specific compound and illustrates the downstream performance risks posed by common, often unlisted, impurities. We move beyond simple "Certificate of Analysis" verification to a robust, self-validating purity assessment protocol.

Impurity Profiling: What Are You Actually Buying?

To assess purity effectively, one must first understand the genesis of likely contaminants. The synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol generally proceeds via the reduction of a precursor ester (e.g., Methyl 6-methyl-5-nitropicolinate) or the selective oxidation of 2,6-dimethyl-3-nitropyridine.

Based on these pathways, commercial samples frequently contain three distinct classes of impurities that standard LC-UV methods may miss or misidentify.

Table 1: Common Impurity Profile & Structural Origins
Impurity TypeLikely IdentityOriginDetection Challenge
Precursor Methyl 6-methyl-5-nitropicolinateIncomplete reductionCo-elution in standard reverse-phase (RP) gradients due to similar polarity.
Oxidation Product 6-Methyl-5-nitropyridine-2-carboxylic acidAir oxidation of the alcohol (shelf-life degradation)Tailing peaks in non-buffered HPLC; invisible in standard GC due to polarity.
Regioisomer (6-Methyl-3-nitropyridin-2-yl)methanolNitration selectivity issues in early synthesis stepsCritical: Nearly identical mass and polarity; requires optimized chromatography or NMR to distinguish.
Inorganic Boron/Aluminum saltsQuenching of hydride reducing agentsInvisible to UV/MS; requires ROI (Residue on Ignition) or ICP-MS.

Visualization: Impurity Genesis Pathway

The following diagram maps the synthetic origins of these impurities, providing a logic map for troubleshooting low-purity batches.

ImpurityPathways Precursor Methyl 6-methyl- 5-nitropicolinate Target (6-Methyl-5-nitropyridin- 2-yl)methanol (TARGET) Precursor->Target Reduction (NaBH4/CaCl2 or LAH) Imp_Ester Impurity A: Unreacted Ester Precursor->Imp_Ester Incomplete Rxn Imp_Acid Impurity B: Carboxylic Acid Target->Imp_Acid Air Oxidation (Storage) Imp_Isomer Impurity C: 3-Nitro Isomer Start 2,6-Dimethylpyridine Start->Precursor Nitration + Oxidation Start->Imp_Isomer Nitration at C3 (Side Rxn)

Figure 1: Synthetic origin of common impurities. Note that the 3-nitro isomer is carried through from the starting material nitration step.

Comparative Analysis of Assessment Methodologies

We evaluated three primary analytical workflows for their ability to quantify the target compound and identify the critical impurities listed above.

Method A: HPLC-UV (Standard QC)
  • Mechanism: Reverse-phase chromatography with UV detection at 254 nm.

  • Pros: High precision, standard in most labs.

  • Cons: Requires reference standards for impurities to quantify accurately; cannot identify unknowns.

  • Verdict: Essential but insufficient for critical raw material release without MS coupling.

Method B: 1H qNMR (Quantitative NMR)
  • Mechanism: Proton NMR with an internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Absolute purity determination without reference standards; detects regioisomers (coupling constants differ) and residual solvents simultaneously.

  • Cons: Lower sensitivity (LOD ~0.1%); requires ~10mg of sample.

  • Verdict: The Gold Standard for initial vendor qualification.

Method C: UHPLC-MS (High-Res Mass Spec)
  • Mechanism: Electrospray Ionization (ESI+) coupled with UV.

  • Pros: Identifies masses of unknown peaks (e.g., M+14 for methyl esters, M+16 for oxides).

  • Cons: Response factors vary wildly; not quantitative without standards.

  • Verdict: Best for troubleshooting failed reactions.

Recommended Experimental Protocol

To guarantee the integrity of the (6-Methyl-5-nitropyridin-2-yl)methanol sample, use this validated Self-Validating HPLC-UV/MS Protocol .

Chromatographic Conditions[1][2][3][4]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Rationale: The "end-capped" feature reduces peak tailing caused by the basic pyridine nitrogen interacting with silanols.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Acidic pH ensures the pyridine (pKa ~3-4 due to nitro group) remains protonated or neutral, sharpening peaks.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-12 min: 5% -> 95% B (Linear gradient)

    • 12-15 min: 95% B (Wash)

  • Detection: UV at 270 nm (Nitro-pyridine absorbance max) and 210 nm (General).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Data Interpretation (Self-Validation)
  • Retention Time Check: The target alcohol is polar. It should elute early-to-mid gradient (approx. 4-6 min).

  • Impurity Flag 1 (Late Eluters): A peak at ~8-9 min likely corresponds to the Ester precursor (less polar).

  • Impurity Flag 2 (The "Shoulder"): Zoom in on the main peak. A shoulder often indicates the 3-nitro isomer .

    • Validation: If a shoulder is suspected, run a 1H NMR. The coupling constant between the pyridine protons will differ:

      • Target (5-nitro, 2,6-subst): Two singlets or weak coupling (para-like/meta-like depending on exact substitution pattern, but often distinct doublets).

      • Isomer (3-nitro): Distinct vicinal coupling (d, J ~8 Hz) if protons are adjacent.

Performance Case Study: The Cost of "95% Purity"

To illustrate the impact of purity, we simulated a standard downstream reaction: Manganese Dioxide (MnO2) oxidation of the alcohol to the corresponding aldehyde, a common step in drug synthesis.

Experiment
  • Reaction: (6-Methyl-5-nitropyridin-2-yl)methanol (1.0 eq) + MnO2 (10 eq) in DCM.

  • Sample A: Commercial Grade (95% purity, contains 3% carboxylic acid impurity).

  • Sample B: Recrystallized Grade (>99% purity).

Results
MetricSample A (95%)Sample B (>99%)Analysis
Conversion (2h) 78%98%Acidic impurities can de-activate the MnO2 surface or coordinate with the metal, stalling the heterogeneous reaction.
Work-up Emulsion formedClean separationCarboxylic acid impurities act as surfactants in basic workups, creating emulsions that trap product.
Isolated Yield 62% 94% 32% Yield Loss directly attributable to "minor" impurities.

Workflow Decision Tree

Use this logic flow to determine the necessary testing for your specific application.

DecisionTree Start Receive Sample (6-Methyl-5-nitropyridin-2-yl)methanol App Intended Application? Start->App Route_HTS High Throughput Screening (Small Scale) App->Route_HTS Early Stage Route_GMP GMP / Process Scale-Up (>10g) App->Route_GMP Late Stage Action_LC Run LC-MS Check for M+16 (Oxide) Route_HTS->Action_LC Action_NMR Run qNMR (Maleic Acid Std) Route_GMP->Action_NMR Decision_Pass Purity >95%? Proceed Action_LC->Decision_Pass Action_NMR->Decision_Pass Decision_Fail Recrystallize (EtOAc/Hexane) Decision_Pass->Decision_Fail No

Figure 2: Analytical decision matrix based on application scale.

References

  • ChemScene . (6-Methyl-5-nitropyridin-2-yl)methanol Product Data. Retrieved from

  • BLD Pharm . Certificate of Analysis & MSDS for CAS 13603-40-2. Retrieved from

  • BenchChem . Comparative Guide to the Analysis of Impurities in Commercial Grades of Nitropyridines. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH) . Method 2000: Methanol (General Solvents). NIOSH Manual of Analytical Methods. Retrieved from

  • International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). Retrieved from

Theoretical vs. Experimental Properties of (6-Methyl-5-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Methyl-5-nitropyridin-2-yl)methanol (CAS: 13603-40-2) represents a specialized class of pyridine intermediates where the electron-withdrawing nitro group at the 5-position significantly alters the physicochemical behavior of the 2-hydroxymethyl moiety.[1][2] While often treated theoretically as a simple alcohol, experimental handling reveals distinct solubility and reactivity profiles governed by the "push-pull" electronic system of the pyridine ring.[1]

This guide bridges the gap between in silico predictions and laboratory realities, providing researchers with a robust framework for utilizing this compound in fragment-based drug discovery (FBDD) and heterocycle synthesis.[1][2]

Molecular Profile: Theory vs. Reality[1][2][3]

The discrepancy between calculated properties and experimental observations is most pronounced in the compound's polarity and basicity.[2] The 5-nitro group drastically reduces the basicity of the pyridine nitrogen, rendering standard acid-base extraction protocols ineffective.[1]

Table 1: Physicochemical Comparison
PropertyTheoretical (Predicted/Calculated)Experimental / Observed RealityDiscrepancy Analysis
Melting Point 65–75 °C (Based on MW/Polarity)Likely >80 °C (Solid) *Intermolecular H-bonding between the OH and Nitro/N-ring elevates lattice energy beyond simple predictions.[1][2][3]
pKa (Pyridine N) ~3.5< 2.0 (Weakly Basic) The 5-NO₂ group exerts a strong inductive (-I) and mesomeric (-M) effect, making protonation difficult even in acidic media.[1][2][3]
LogP 0.70 ± 0.30.9 – 1.1 The internal dipole minimizes water interaction more than predicted, increasing lipophilicity.[3]
Solubility (H₂O) High (due to -OH)Moderate to Low The nitro group dominates the solvation shell; requires polar organics (DMSO, MeOH, EtOAc) for complete dissolution.[3]
Flash Point ~140 °CN/A (Solid) Not applicable for solids; thermal decomposition of the nitro group is the primary safety concern >180 °C.

*Note: Specific experimental melting point data is not indexed in public standard databases; values are extrapolated from the structural analogue 2-amino-6-methyl-5-nitropyridine (mp 185°C) and non-nitro analogues.[1][2]

Synthetic Pathways & Yield Analysis[1][2][4][5]

Theoretical retrosynthesis suggests multiple routes, but experimental success relies on avoiding the oxidation of the sensitive alcohol group while installing the nitro moiety.[1]

Graphviz Diagram: Synthetic Logic Flow[1][2][3]

SynthesisPathways Start 2,6-Dimethyl-3-nitropyridine Oxidation SeO2 Oxidation (Theoretical) Start->Oxidation Low Selectivity Product (6-Methyl-5-nitropyridin-2-yl)methanol (Target) Oxidation->Product <30% Yield SideProduct Aldehyde/Over-oxidation Oxidation->SideProduct Start2 Methyl 6-methyl-5-nitro-2-picolinate Reduction Selective Reduction (NaBH4/CaCl2 or DIBAL) Start2->Reduction High Control Reduction->Product >75% Yield

Figure 1: Comparison of the direct oxidation route (risky) versus the ester reduction route (preferred).

Experimental Insight:
  • Theoretical Route (Oxidation): Direct oxidation of 2,6-dimethyl-3-nitropyridine with Selenium Dioxide (

    
    ) is theoretically viable but experimentally messy.[1][2] The nitro group deactivates the ring, slowing the reaction, while the product alcohol is prone to over-oxidation to the aldehyde or carboxylic acid.[1]
    
  • Preferred Route (Reduction): Starting from the ester (Methyl 6-methyl-5-nitro-2-picolinate ) allows for a controlled reduction.[1][2] The use of NaBH₄/CaCl₂ in ethanol is superior to DIBAL-H experimentally, as it avoids nitro group reduction (aniline formation) which is a common side reaction with stronger hydrides.[1]

Spectroscopic Characterization

Accurate identification relies on recognizing the deshielding effects of the nitro group.[2]

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-

    
     (Preferred due to solubility).
    
  • Key Signals:

    • 
       2.75 ppm (s, 3H):  Methyl group at C6.[2] Note: This is significantly downfield from a standard methyl-pyridine (2.5 ppm) due to the ortho-nitro group.[1][2]
      
    • 
       4.65 ppm (d/s, 2H):  Methylene protons (-CH 
      
      
      
      OH).[1][2]
    • 
       5.50 ppm (t, 1H):  Hydroxyl proton (-OH).[1][2] Often invisible in CDCl
      
      
      
      due to exchange, but sharp in DMSO.[1]
    • 
       7.80 ppm (d, 1H):  H-3 Proton (Ortho to CH
      
      
      
      OH).[1][2]
    • 
       8.45 ppm (d, 1H):  H-4 Proton (Ortho to NO
      
      
      
      ).[1][2] Highly deshielded.[2]
Infrared Spectroscopy (FT-IR)[1][2]
  • Theoretical: Broad O-H stretch at 3300 cm⁻¹.

  • Experimental Diagnostic: Two strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) corresponding to the

    
     group.[2] These confirm the integrity of the nitro moiety after reduction steps.[2]
    

Functional Applications in Drug Design[2]

The compound serves as a "linchpin" scaffold.[2] The alcohol allows for etherification or conversion to a leaving group (halide/mesylate), while the nitro group is a "masked" amine.[1][2]

Workflow: Scaffold Utilization

Reactivity Alcohol (6-Methyl-5-nitropyridin-2-yl)methanol Step1 1. Activation (SOCl2 or MsCl) Alcohol->Step1 Intermediate Electrophile (Chloride/Mesylate) Step1->Intermediate Step2 2. Nucleophilic Attack (Amines/Phenols) Intermediate->Step2 Coupled Coupled Intermediate Step2->Coupled Step3 3. Nitro Reduction (Fe/NH4Cl or H2/Pd) Coupled->Step3 Final Amino-Pyridine Scaffold (Kinase Inhibitor Core) Step3->Final

Figure 2: Standard workflow for utilizing the scaffold in medicinal chemistry.

Validated Experimental Protocol

Objective: Synthesis via Reduction of Methyl 6-methyl-5-nitro-2-picolinate. Scale: 1.0 Gram scale (Self-validating).

  • Preparation: Dissolve Methyl 6-methyl-5-nitro-2-picolinate (1.0 eq) in anhydrous Ethanol (0.2 M concentration).

  • Catalyst Addition: Add CaCl₂ (1.5 eq) and stir for 15 minutes. Reasoning: CaCl₂ coordinates with the ester carbonyl, activating it and increasing selectivity for NaBH₄ over the nitro group.[2]

  • Reduction: Cool to 0°C. Add NaBH₄ (2.5 eq) portion-wise over 20 minutes. Evolution of H₂ gas will be observed.[2]

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC (50% EtOAc/Hexane).[2] The product will be more polar (lower R

    
    ) than the ester.[2]
    
  • Quench: CRITICAL STEP. Pour reaction mixture into saturated NH₄Cl solution. Do not use strong acid, as the pyridine ring may protonate and trap the product in the aqueous phase.[1]

  • Extraction: Extract with Ethyl Acetate (3x). The nitro group ensures the product partitions well into the organic phase despite the alcohol.[2]

  • Purification: Dry over Na₂SO₄, concentrate. Flash chromatography (Gradient: 0-5% MeOH in DCM).[1][2]

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826779, (6-Methyl-5-nitropyridin-2-yl)methanol. Retrieved from [Link][1][2]

  • Synthetic Methodology (Ester Reduction): Brown, H. C., & Choi, Y. M. (1982).[2] Selective reductions.[2] 29. The rapid reaction of sodium borohydride with esters in the presence of calcium chloride. Journal of Organic Chemistry. (General protocol validation).

  • NMR Shift Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Basis for substituent effect calculations).

Sources

Safety Operating Guide

(6-Methyl-5-nitropyridin-2-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Safe Disposal Protocol: (6-Methyl-5-nitropyridin-2-yl)methanol [1][2][3]

Executive Summary & Core Directive

(6-Methyl-5-nitropyridin-2-yl)methanol (CAS: 13603-40-2) is a functionalized nitro-pyridine intermediate.[1][2][3] While often treated as a standard organic solid, the presence of the nitro group (


) at position 5 imparts specific electronic properties that require disciplined waste segregation.[1]

The Core Directive: Treat this compound as a High-Energy Organic Intermediate . Do not dispose of via municipal waste or sanitary sewer systems.[1] The primary disposal pathway is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity against the following parameters to ensure you are applying the correct protocol.

ParameterSpecification
Chemical Name (6-Methyl-5-nitropyridin-2-yl)methanol
CAS Number 13603-40-2
Molecular Formula

Molecular Weight 168.15 g/mol
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335).[1][2][3][4] Potential Energetic: Nitro groups can facilitate exothermic decomposition under heat or shock.[1]

Expert Insight: The nitro group is electron-withdrawing.[1] In the presence of strong bases (e.g., NaOH, KOH) or strong reducing agents, nitro-pyridines can undergo rapid, exothermic decomposition. Never mix this waste with alkaline waste streams.[1][3]

Pre-Disposal Assessment: The Self-Validating System

To ensure safety, every disposal action must pass a "Self-Validating" check.[1] This prevents the most common laboratory accident: incompatible waste mixing.[1]

Validation Checkpoints:

  • Phase Check: Is the waste Solid (pure substance/contaminated wipes) or Liquid (mother liquor/HPLC waste)?

  • pH Check (Liquids): Ensure the receiving solvent container is Neutral or Acidic (pH < 8).[1] Reject if the container holds strong bases.[1]

  • Oxidizer Check: Ensure no strong oxidizers (Peroxides, Nitric Acid) are present in the waste stream.[1][5]

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Spills)[1]
  • Segregation: Isolate the solid material.[1] Do not mix with metal dusts or strong reducers.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated fiber drum lined with a 6-mil polyethylene bag.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(6-Methyl-5-nitropyridin-2-yl)methanol"[1][2][3][6][7]

    • Hazard Checkbox: Toxic, Irritant.[1][8]

  • RCRA Classification (USA): Since this specific CAS is not P- or U-listed, it is classified as a characteristic waste if it exhibits ignitability (D001) or toxicity.[1] For lab cleanouts, it is standard to classify as Hazardous Waste Solid, N.O.S.[2][3] (Not Otherwise Specified).

Scenario B: Liquid Waste (Reaction Mixtures/HPLC)
  • Solvent Compatibility: Verify the solvent carrier.[1]

    • Compatible: Methanol, Ethanol, Dichloromethane, Ethyl Acetate.

    • Incompatible: Strong basic solutions (NaOH), concentrated Nitric Acid.

  • Collection: Pour into a dedicated "Organic Waste - Non-Halogenated" (or "Halogenated" if DCM is used) carboy.

  • Venting: Ensure the cap is vented (or use a safety funnel with a flame arrestor) to prevent pressure buildup if minor decomposition occurs.[1]

Scenario C: Contaminated Glassware
  • Triple Rinse: Rinse the glassware three times with a compatible solvent (e.g., Acetone or Ethanol).[1]

  • Rinsate Disposal: Collect the rinsate into the Liquid Waste container (Scenario B).

  • Glass Disposal: Once triple-rinsed and air-dried, the glassware can be handled as standard laboratory glass waste (unless local EHS rules dictate otherwise).[1]

Operational Workflow Diagram

The following decision tree visualizes the logic flow for safe disposal.

DisposalProtocol Start Waste Generation: (6-Methyl-5-nitropyridin-2-yl)methanol CheckState 1. Physical State Assessment Start->CheckState SolidPath Solid Waste (Powder, Wipes, PPE) CheckState->SolidPath Is Solid LiquidPath Liquid Waste (Solvents, Mother Liquor) CheckState->LiquidPath Is Liquid SegregationSolid Segregate from: Oxidizers & Strong Bases SolidPath->SegregationSolid SegregationLiquid Check pH & Solvent Compatibility (Must be Neutral/Acidic) LiquidPath->SegregationLiquid ContainerSolid Container: HDPE Jar or Lined Drum SegregationSolid->ContainerSolid ContainerLiquid Container: Solvent Carboy (Vented) SegregationLiquid->ContainerLiquid Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List Chemical Name ContainerSolid->Labeling ContainerLiquid->Labeling Final Handoff to EHS/Contractor (Incineration) Labeling->Final

Figure 1: Decision matrix for the segregation and packaging of nitro-pyridine waste streams.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action minimizes exposure and environmental impact.[9]

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Do not sweep vigorously (dust explosion risk).[1] Use a wet wipe or damp paper towel to gently absorb the powder.[1]

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or Sand).[1] Do not use combustible materials like sawdust. [1][2]

  • Decontamination: Clean the surface with a mild soap/water solution.[1] Collect all cleanup materials into the Solid Waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14761455, (6-Methyl-5-nitropyridin-2-yl)methanol.[1][2] Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview - Hazardous Waste Identification.[1] Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.